MLN3126
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H19ClN2O5S |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C21H19ClN2O5S/c1-14(2)29-17-4-6-18(7-5-17)30(27,28)23-20-8-3-16(22)13-19(20)21(25)15-9-11-24(26)12-10-15/h3-14,23H,1-2H3 |
Clave InChI |
YSCNTJOPTXIIJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
MLN3126: A Technical Guide to its Mechanism of Action as a CCR9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN3126 is a potent and selective small molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling pathways, and its effects in preclinical models of inflammatory disease. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The C-C chemokine receptor 9 (CCR9) and its unique ligand, C-C motif chemokine ligand 25 (CCL25), play a crucial role in the migration and recruitment of T cells to the gastrointestinal tract.[1] This axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), making it an attractive therapeutic target.[1] this compound was developed as a selective antagonist of CCR9 to block this interaction and thereby ameliorate intestinal inflammation.[2]
Molecular Target and Binding Affinity
The primary molecular target of this compound is the human C-C chemokine receptor 9 (CCR9), a G protein-coupled receptor (GPCR).[2] this compound acts as a non-competitive antagonist, binding to the receptor and preventing the binding of its endogenous ligand, CCL25.[2] This inhibitory action has been quantified in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| IC50 (Calcium Influx) | 6.3 nM | CCL25-induced calcium mobilization in CCR9 expressing cells | [2] |
| IC50 (Binding) | 14.2 nM | Inhibition of biotinylated CCL25 binding to CCR9 | [2] |
Mechanism of Action: Signal Transduction
The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events. As a GPCR, CCR9 is coupled to heterotrimeric G proteins, primarily of the Gαi and Gαq subtypes.[3] Upon ligand binding, these G proteins are activated, leading to the stimulation of downstream effector molecules.
This compound, by blocking the CCR9-CCL25 interaction, effectively inhibits these downstream signaling pathways. The primary and most well-characterized pathway inhibited by this compound is the activation of Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), respectively.[4]
Further downstream, CCR9 signaling has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[4][5] By preventing the initial ligand-receptor interaction, this compound abrogates these downstream effects, ultimately leading to a reduction in T cell chemotaxis, activation, and survival at sites of inflammation.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
Materials:
-
Human CCR9-transfected cells (e.g., CHO or HEK293 cells)
-
Fluo-4 AM calcium indicator dye (or similar)
-
Recombinant human CCL25
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation: Seed CCR9-transfected cells into 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Signal Detection: Place the plate in a fluorescence plate reader and measure baseline fluorescence.
-
Ligand Stimulation: Inject a pre-determined concentration of CCL25 into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon CCL25 addition represents calcium mobilization. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CCR9-expressing cells towards a CCL25 gradient.
Materials:
-
Mouse primary thymocytes or a CCR9-expressing T cell line
-
Recombinant mouse or human CCL25
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting solution (e.g., Calcein-AM or trypan blue)
Protocol:
-
Assay Setup: Add assay medium containing CCL25 to the lower chamber of the 24-well plate.
-
Cell Preparation: Resuspend CCR9-expressing cells in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Migration: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining with a viability dye and measuring fluorescence.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound at each concentration and determine the IC50 value.
In Vivo Efficacy in a T Cell Transfer Model of Colitis
The therapeutic potential of this compound has been evaluated in a T cell transfer model of colitis in mice, which recapitulates key features of human IBD.[6]
Model:
-
Immunodeficient mice (e.g., SCID or Rag1-/-) are injected with naive CD4+ T cells (CD4+CD45RBhigh) from healthy donor mice.
-
The transferred T cells expand and induce a chronic, progressive inflammation in the colon.
Treatment Regimen:
-
This compound was administered orally, mixed with the diet, at concentrations of 0.05%, 0.25%, and 1% (w/w).[6]
Efficacy Readouts:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Histological Analysis: Microscopic evaluation of colon sections for inflammation, crypt damage, and cellular infiltration.
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in colonic tissue.
Results:
-
Dietary administration of this compound led to a dose-dependent inhibition of colitis progression.[6]
-
Treated mice showed a significant reduction in DAI scores and colon weight.[7]
-
Histological analysis revealed reduced inflammation and crypt atrophy in the colons of this compound-treated mice.[7]
-
This compound treatment resulted in decreased colonic levels of IFN-γ.[2]
| Dose (w/w in diet) | Effect on Disease Activity Index (DAI) | Effect on Colonic IFN-γ Levels | Reference |
| 0.05% | Significant Reduction | Significant Reduction | [2][6] |
| 0.25% | Significant Reduction | Significant Reduction | [2][6] |
| 1% | Significant Reduction | Significant Reduction | [2][6] |
Clinical Development and Discontinuation
This compound entered Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[8] Subsequently, a Phase II study was initiated in patients with Crohn's disease (NCT00540657).[7] However, the clinical development of this compound for IBD was discontinued. While the specific reasons for the discontinuation have not been publicly detailed, it is not uncommon for drug candidates to be halted due to factors such as insufficient efficacy, unfavorable safety profiles, or strategic business decisions.[9]
Conclusion
This compound is a potent and selective antagonist of CCR9 that effectively blocks the CCR9-CCL25 signaling axis. Its mechanism of action involves the inhibition of downstream signaling pathways, leading to a reduction in T cell migration and inflammation. Preclinical studies in a mouse model of colitis demonstrated the in vivo efficacy of this compound in ameliorating intestinal inflammation. Despite its promising preclinical profile, the clinical development of this compound for inflammatory bowel disease was discontinued. The information presented in this technical guide provides a comprehensive overview of the mechanism of action of this compound for the scientific and drug development community.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signal termination of the chemokine receptor CCR9 is governed by an arrestin-independent phosphorylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Binding Epitope of an Anti-Mouse CCR9 Monoclonal Antibody (C9Mab-24) Using the 1× Alanine and 2× Alanine-Substitution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
MLN3126: A Potent and Selective CCR9 Antagonist for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of leukocytes into the intestinal mucosa, a process mediated by chemokine-receptor interactions. The chemokine receptor CCR9 and its exclusive ligand, CCL25 (also known as TECK), play a pivotal role in the homing of T cells to the gut. This specific expression pattern makes the CCR9-CCL25 axis a compelling therapeutic target for IBD. MLN3126 is an orally available, small-molecule antagonist of CCR9 that has demonstrated potent and selective activity in preclinical models of intestinal inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a selective antagonist of the C-C chemokine receptor 9 (CCR9). By binding to CCR9, it competitively inhibits the interaction with its cognate ligand, CCL25.[1] This blockade prevents the downstream signaling events that are crucial for the chemotaxis and migration of CCR9-expressing T cells to the small intestine and colon.[2][3] The therapeutic rationale for this compound in the context of IBD is to reduce the accumulation of inflammatory T cells in the gut mucosa, thereby ameliorating the chronic inflammation that drives disease pathology.[2][3]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound and a related CCR9 antagonist, vercirnon, for comparative purposes.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| CCL25-induced Calcium Mobilization | Human CCR9 transfected cells | IC50 | 6.3 | [4][5] |
| Biotinylated CCL25 Binding | CCR9 expressing cells | IC50 | 14.2 | [4] |
Table 2: Preclinical Efficacy of this compound in a T-cell Mediated Mouse Colitis Model
| Parameter | Effect of this compound Treatment | Reference |
| Colonic IFN-γ levels | Decreased | [4] |
| Colonic IL-1β levels | Not explicitly stated, but colitis ameliorated | [6] |
| Histological inflammation and crypt atrophy | Reduced | [6] |
Table 3: In Vitro Potency of Vercirnon (CCX282-B/GSK-1605786)
| Assay | Cell Type | Parameter | Value (nM) | Reference |
| CCR9-mediated Ca2+ Mobilization | Molt-4 cells | IC50 | 5.4 | [7] |
| CCL25-induced Chemotaxis | Molt-4 cells | IC50 | 3.4 | [7] |
| CCL25-induced Chemotaxis (CCR9A splice variant) | Transfected cells | IC50 | 2.8 | [7] |
| CCL25-induced Chemotaxis (CCR9B splice variant) | Transfected cells | IC50 | 2.6 | [7] |
| CCL25-induced Chemotaxis | Primary CCR9-expressing cells | IC50 | 6.8 | [7] |
| CCL25-induced Chemotaxis in 100% human AB serum | RA-cultured human T cells | IC50 | 141 | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to characterize CCR9 antagonists like this compound.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the CCR9 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing human CCR9 (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[8]
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[8]
-
To each well, add:
-
150 µL of the membrane preparation (containing a defined amount of protein, e.g., 5-20 µg).[8]
-
50 µL of the unlabeled test compound (this compound) at various concentrations. For determining non-specific binding, a high concentration of a known CCR9 ligand is used. For total binding, buffer is added.
-
50 µL of a radiolabeled CCR9 ligand (e.g., [125I]-CCL25) at a fixed concentration, typically near its Kd value.[9]
-
-
Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[8]
3. Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[8]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis:
-
Dry the filters and measure the radioactivity trapped on them using a scintillation counter.
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, CCL25.
1. Cell Preparation:
-
Use a cell line that endogenously expresses CCR9 (e.g., MOLT-4 T-cells) or primary cells known to express CCR9 (e.g., mouse thymocytes).[10][11]
-
Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 1% FBS).
2. Assay Setup:
-
Use a 24-well transwell chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add the chemoattractant solution: CCL25 (e.g., 100 ng/mL) in assay medium.
-
In the upper chamber, add the cell suspension (e.g., 1 x 105 cells) that has been pre-incubated with varying concentrations of the test compound (this compound) or vehicle control.
3. Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow for cell migration (e.g., 24 hours).
4. Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Collect the migrated cells from the lower chamber.
-
Count the number of migrated cells using a hemocytometer, flow cytometer, or a cell viability assay (e.g., MTT).
-
The results are often expressed as a percentage of the migration observed in the vehicle control.
5. Data Analysis:
-
Plot the percentage of migration against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the CCL25-induced cell migration.
Signaling Pathways and Visualizations
The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that are critical for cell migration and survival. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways.
CCR9 Signaling Pathway
Upon CCL25 binding, CCR9, a G-protein coupled receptor (GPCR), activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[1][12] This leads to the phosphorylation and activation of AKT, which in turn can influence several downstream effectors, including Glycogen Synthase Kinase 3β (GSK-3β), mTOR, and the transcription factor NF-κB.[13] Furthermore, CCR9 signaling has been shown to activate β-catenin, a key player in cell proliferation and invasion, in a PI3K/AKT-dependent manner.[1][12]
References
- 1. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Chemical Biology Toolbox Targeting the Intracellular Binding Site of CCR9: Fluorescent Ligands, New Drug Leads and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. CCR9-mediated signaling through β-catenin and identification of a novel CCR9 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MLN3126 (Vercirnon): A Technical Guide on its Role as a CCR9 Antagonist in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract, driven by the infiltration of pathogenic immune cells. A key mediator of this gut-specific inflammation is the chemokine receptor CCR9, which, upon binding its ligand CCL25, orchestrates the migration of T cells to the intestinal mucosa. MLN3126 (also known as vercirnon) is a potent and selective small-molecule antagonist of CCR9 that has been investigated as a therapeutic agent for IBD. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Introduction: The CCR9-CCL25 Axis in IBD
The targeted migration of leukocytes to specific tissues is a hallmark of the inflammatory process in IBD. The chemokine C-C motif chemokine receptor 9 (CCR9) and its unique ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this gut-homing process.[1][2] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon during inflammation.[2] CCR9 is predominantly expressed on the surface of a subset of memory and effector CD4+ T cells.[3] The interaction between CCL25 and CCR9 triggers a signaling cascade that leads to T cell chemotaxis, adhesion, and infiltration into the intestinal lamina propria, thereby perpetuating the inflammatory response.[3] Given its specific role in gut immunity, the CCR9-CCL25 axis represents a highly attractive target for therapeutic intervention in IBD.
This compound (Vercirnon): Mechanism of Action
This compound is an orally bioavailable small molecule that functions as a potent and selective antagonist of the CCR9 receptor.[2][4] By binding to CCR9, this compound allosterically inhibits the binding of CCL25, thereby blocking the downstream signaling events that mediate T cell migration to the gut.[3][4] This targeted approach aims to reduce the influx of inflammatory cells into the intestinal mucosa, offering a specific anti-inflammatory effect with potentially fewer systemic side effects compared to broader immunosuppressants.
Below is a diagram illustrating the mechanism of action of this compound.
References
- 1. CCR9 mediates PI3K/AKT-dependent antiapoptotic signals in prostate cancer cells and inhibition of CCR9-CCL25 interaction enhances the cytotoxic effects of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of MLN3126 in Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the intestinal mucosa, a key process in the pathogenesis of inflammatory bowel disease (IBD), including colitis. Preclinical studies have demonstrated the therapeutic potential of this compound in mitigating colonic inflammation by blocking this critical signaling pathway. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to the investigation of this compound in colitis models.
Introduction
Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A central feature of IBD pathogenesis is the excessive recruitment of leukocytes, particularly T lymphocytes, to the intestinal lamina propria. The CCR9-CCL25 signaling axis is a key driver of this gut-specific T-cell trafficking.[1][2] CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon during inflammation, creating a chemotactic gradient for CCR9-expressing T cells.[2]
This compound is an orally available antagonist of CCR9, developed to disrupt this pathological recruitment of immune cells.[1][2] By inhibiting the binding of CCL25 to CCR9, this compound aims to reduce the influx of inflammatory T cells into the colon, thereby ameliorating the signs and symptoms of colitis.
Mechanism of Action: The CCR9-CCL25 Signaling Pathway
The therapeutic effect of this compound is predicated on its ability to block the CCR9-CCL25 signaling cascade. This pathway is integral to T-cell homing to the gut.
-
Ligand Binding and Receptor Activation: CCL25, expressed on intestinal epithelial cells, binds to the CCR9 receptor on the surface of T lymphocytes.
-
Downstream Signaling: This binding event activates intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which are critical for cell migration and survival.[3]
-
Integrin Activation: CCR9 signaling also leads to the activation of integrins, such as α4β7, on the T-cell surface. Activated integrins bind to their ligands, like Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the endothelial cells of intestinal blood vessels.[4]
-
Cell Adhesion and Extravasation: This interaction facilitates the firm adhesion of T cells to the endothelium, followed by their migration across the blood vessel wall into the intestinal tissue.[4]
This compound acts as a competitive antagonist, preventing CCL25 from binding to CCR9 and thereby inhibiting these downstream events.
Signaling Pathway Diagram
Preclinical Efficacy Data
The therapeutic potential of this compound in colitis has been evaluated in both in vitro and in vivo preclinical models.
In Vitro Activity
This compound has demonstrated potent and selective antagonism of the CCR9 receptor in various in vitro assays.
| Assay Type | Cell Line/Primary Cells | Ligand | Endpoint | This compound Potency (IC50) | Reference |
| Calcium Mobilization | Human CCR9 transfected cells | CCL25 | Inhibition of calcium influx | 6.3 nM | [1] |
| Chemotaxis | Mouse primary thymocytes | CCL25 | Inhibition of cell migration | Not specified | [1] |
In Vivo Efficacy in a T-Cell Mediated Mouse Colitis Model
The efficacy of this compound was assessed in a T-cell transfer model of colitis, which mimics key aspects of human IBD.
| Animal Model | Treatment | Dosing Regimen | Key Findings | Reference |
| T-cell mediated colitis in SCID mice | This compound | Dietary administration at 0.05%, 0.25%, and 1% (w/w) | Dose-dependent inhibition of colitis progression. Reduced colonic levels of IFN-γ and IL-1β. Amelioration of colon damage and inflammation. | [1][5] |
| T-cell mediated colitis in SCID mice | Anti-TNF-α antibody | Not specified | Efficacious in the colitis model, serving as a positive control. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
T-Cell Mediated Mouse Colitis Model
This model is a widely used approach to study T-cell-driven intestinal inflammation.
Objective: To induce colitis in immunodeficient mice through the adoptive transfer of naive T cells.
Protocol:
-
T-Cell Isolation:
-
Isolate spleens from donor mice (e.g., BALB/c).
-
Prepare a single-cell suspension of splenocytes.
-
Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
From the CD4+ population, isolate the naive T-cell subset (CD4+CD45RBhigh).[6]
-
-
Adoptive Transfer:
-
Resuspend the isolated naive T cells in a sterile phosphate-buffered saline (PBS) solution.
-
Inject a defined number of cells (e.g., 2 x 105 cells) intravenously into immunodeficient recipient mice (e.g., SCID mice).
-
-
This compound Administration:
-
Prepare a custom diet containing this compound at the desired concentrations (e.g., 0.05%, 0.25%, 1% w/w).
-
Provide the medicated or control diet to the mice throughout the study period, starting from the day of T-cell transfer.
-
-
Monitoring and Assessment:
-
Monitor the mice regularly for clinical signs of colitis, such as weight loss and changes in stool consistency.
-
At a predetermined endpoint (e.g., day 21-22), sacrifice the mice.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, crypt damage, and cellular infiltration.
-
Measure colon weight and length as indicators of inflammation.
-
Isolate RNA or protein from colonic tissue to measure the expression of inflammatory cytokines (e.g., IFN-γ, IL-1β) by qPCR or ELISA.
-
Experimental Workflow: T-Cell Mediated Colitis Model
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR9 activation, a key event in G-protein coupled receptor signaling.
Objective: To determine the inhibitory effect of this compound on CCL25-induced calcium flux in CCR9-expressing cells.
Protocol:
-
Cell Preparation:
-
Use a cell line stably transfected to express human CCR9 (e.g., CHO cells).[2]
-
Plate the cells in a 96-well or 384-well microplate and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for a specific incubation period at 37°C.
-
-
Compound Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a short period to allow the compound to bind to the receptors.
-
-
Ligand Stimulation and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system to add a solution of CCL25 to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Chemotaxis Assay
This assay quantifies the ability of cells to migrate along a chemotactic gradient.
Objective: To assess the ability of this compound to block the CCL25-induced migration of CCR9-expressing cells.
Protocol:
-
Cell Preparation:
-
Use cells that endogenously express CCR9, such as mouse primary thymocytes.[1]
-
Resuspend the cells in a suitable assay medium.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
-
In the lower chamber, add the assay medium containing CCL25 at a concentration that induces optimal migration.
-
In the upper chamber, add the cell suspension containing varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye that binds to the DNA of the migrated cells and measuring the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the control (CCL25 alone).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Clinical Development
A Phase 2 clinical trial of this compound was conducted in patients with Crohn's disease (NCT00540657); however, the results of this study have not been publicly released.[1] There is no information available in the public domain regarding clinical trials of this compound for the treatment of ulcerative colitis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Icotrokinra meets primary endpoint of clinical response in ulcerative colitis study and shows potential to transform the treatment paradigm for patients [jnj.com]
- 4. Assessment of outcomes in Crohn's disease: A systematic review of randomized clinical trials to inform a multiple outcome framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Therapies for Ulcerative Colitis: Updates from Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of MLN3126: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, downstream signaling effects, and its impact on cellular functions relevant to inflammatory processes. Quantitative data from key in vitro and in vivo studies are presented in tabular format for clarity and comparative analysis. Detailed methodologies for seminal experiments are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs discussed.
Introduction
The chemokine receptor CCR9 and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in the trafficking of T lymphocytes to the gastrointestinal tract.[1][2] This axis is implicated in the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, making it a compelling target for therapeutic intervention.[3][4] this compound has been developed as an orally available antagonist of CCR9, with the therapeutic goal of mitigating the inflammatory cascade in the gut by inhibiting the recruitment of pathogenic T cells.[1][5] This guide delves into the core pharmacodynamic properties of this compound, providing a technical resource for researchers in the field.
Mechanism of Action
This compound exerts its pharmacological effect through direct, competitive antagonism of the CCR9 receptor. By binding to CCR9, this compound prevents the interaction of the endogenous ligand CCL25.[6] This blockade inhibits the conformational changes in the CCR9 receptor that are necessary to initiate intracellular signaling cascades. The primary consequence of this antagonism is the disruption of CCL25-induced cell migration, a critical process in the inflammatory response within the gut mucosa.[1]
Signaling Pathways
The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector molecules. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, a key signaling event that this compound effectively inhibits.[1][7] Additionally, the PI3K/Akt signaling pathway has been implicated in CCR9-mediated cell survival and proliferation.[5][8]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Calcium Mobilization | Human CCR9 transfected cells | IC50 | 6.3 nM | [2][6] |
| Competitive Binding | Cells expressing CCR9 | IC50 (biotinylated CCL25) | 14.2 nM | [2][6] |
| Chemotaxis | Mouse primary thymocytes | Inhibition | Dose-dependent | [1] |
Table 2: In Vivo Efficacy of this compound in a T-cell Mediated Mouse Colitis Model
| Treatment Group | Parameter | Result | Reference |
| This compound (dose-dependent) | Progression of colitis | Dose-dependent inhibition | [1] |
| This compound | Colonic IFN-γ levels | Reduced | [2] |
| This compound | Colonic IL-1β levels | Reduced | [2] |
| This compound | Crypt atrophy and inflammation | Reduced (histological assessment) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium release in cells expressing the CCR9 receptor.
Protocol:
-
Cell Culture: Human CCR9 transfected cells are cultured to an appropriate density.[1]
-
Dye Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Cell Plating: The dye-loaded cells are washed and plated into a 96-well black-walled, clear-bottom microplate.
-
Compound Addition: A dilution series of this compound is prepared and added to the respective wells. A vehicle control is also included.
-
Incubation: The plate is incubated for a specified period to allow for compound binding to the receptors.
-
Stimulation: An EC80 concentration of CCL25 is added to the wells to stimulate calcium release.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and kinetically over time using a fluorometric imaging plate reader.
-
Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCL25 gradient.
Protocol:
-
Cell Preparation: Mouse primary thymocytes are isolated and resuspended in assay medium.[1]
-
Assay Plate Preparation: In the lower wells of a chemotaxis plate (e.g., a Transwell plate), assay medium containing a specific concentration of CCL25 is added. A dilution series of this compound is also added to these wells. Control wells contain medium with and without CCL25.
-
Cell Addition: The cell suspension is added to the upper chamber of the Transwell inserts, which have a porous membrane separating the upper and lower chambers.
-
Incubation: The plate is incubated for several hours at 37°C in a humidified incubator to allow for cell migration.
-
Cell Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells in the lower chamber are quantified, often by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like CyQuant) or by direct cell counting using a flow cytometer.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of cells that migrated towards CCL25 alone to determine the percentage of inhibition.
Conclusion
This compound is a well-characterized CCR9 antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of the CCR9/CCL25 axis, provides a targeted approach to reducing T-cell infiltration in the gut. The data and protocols presented in this guide offer a detailed understanding of the pharmacodynamics of this compound, supporting its continued investigation and development as a potential therapeutic for inflammatory bowel disease. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the conceptual understanding of the complex biological processes involved.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. T Cell–mediated Pathology in Two Models of Experimental Colitis Depends Predominantly on the Interleukin 12/Signal Transducer and Activator of Transcription (Stat)-4 Pathway, but Is Not Conditional on Interferon γ Expression by T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Inflammatory bowel disease addressed by Caco-2 and monocyte-derived macrophages: an opportunity for an in vitro drug screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MLN3126 on T Cell Recruitment to the Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted recruitment of T lymphocytes to the gut is a hallmark of inflammatory bowel disease (IBD), driven by the interaction of the chemokine receptor CCR9 on T cells with its ligand CCL25, which is expressed in the small intestine. MLN3126 is a potent and selective small-molecule antagonist of CCR9, developed to disrupt this pathogenic migration of T cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on T cell recruitment, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical studies are summarized, and detailed protocols for relevant in vitro and in vivo assays are provided. Furthermore, the underlying signaling pathways are illustrated to provide a comprehensive understanding of this compound's therapeutic potential in IBD.
Introduction
Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are chronic inflammatory conditions of the gastrointestinal tract characterized by the infiltration of pathogenic T cells into the gut mucosa.[1] The chemokine receptor CCR9 is preferentially expressed on a subset of T cells that home to the small intestine, guided by a concentration gradient of its unique ligand, CCL25, which is constitutively expressed by intestinal epithelial cells.[2][3] This CCR9/CCL25 axis is a critical pathway for T cell recruitment and the subsequent inflammatory cascade in IBD.
This compound is an orally available, small-molecule antagonist with high potency and selectivity for the CCR9 receptor.[2] By blocking the interaction between CCR9 and CCL25, this compound aims to inhibit the migration of pathogenic T cells to the gut, thereby reducing intestinal inflammation.[2] Preclinical studies have demonstrated the efficacy of this compound in mitigating colitis in animal models, highlighting its potential as a therapeutic agent for IBD.[2]
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CCR9 receptor. It binds to CCR9 on the surface of T lymphocytes, preventing the binding of the endogenous ligand CCL25. This blockade inhibits the downstream signaling events that are necessary for chemotaxis, the directed migration of T cells towards the CCL25 gradient in the gut. The primary mechanism by which this compound reduces T cell recruitment is the inhibition of this chemotactic response.
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies evaluating the efficacy of this compound and other CCR9 antagonists.
Table 1: In Vitro Efficacy of CCR9 Antagonists
| Compound | Assay | Cell Type | Ligand | IC50 Value | Reference |
| This compound | Calcium Mobilization | Human CCR9 transfected cells | CCL25 | 6.3 nM | [2][4] |
| This compound | Chemotaxis | Mouse primary thymocytes | CCL25 | Dose-dependent inhibition | [2] |
| CCX282-B | Chemotaxis | Molt-4 (T cell line) | CCL25 | 3.4 nM | [5] |
| CCX282-B | Chemotaxis | Primary human T cells | CCL25 | 6.8 nM | [5] |
| CCX025 | Chemotaxis | Molt-4 (T cell line) | CCL25 | 23 nM (in buffer), 78 nM (in 100% human serum) | [4] |
Table 2: In Vivo Efficacy of this compound in a T Cell Transfer Model of Colitis
| Treatment Group | Dietary Concentration (% w/w) | Mean Plasma Concentration (ng/mL) | Clinical Score (Diarrhea) | Colon Weight (g) | Reference |
| Vehicle | 0% | - | 2.8 ± 0.2 | 0.58 ± 0.03 | [2] |
| This compound | 0.05% | 130 | 2.1 ± 0.3 | 0.49 ± 0.03 | [2] |
| This compound | 0.25% | 630 | 1.5 ± 0.2 | 0.41 ± 0.02 | [2] |
| This compound | 1% | 2800 | 1.1 ± 0.2 | 0.35 ± 0.02 | [2] |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro T Cell Chemotaxis Assay
This protocol is adapted from standard transwell migration assays used to assess the inhibitory effect of CCR9 antagonists on T cell migration.
Materials:
-
T cells (e.g., primary human CD4+ T cells, or a CCR9-expressing T cell line like Molt-4)
-
Recombinant human CCL25
-
This compound or other CCR9 antagonists
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Transwell inserts (5 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Culture T cells according to standard protocols. On the day of the assay, wash the cells and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium to achieve the desired final concentrations.
-
Chemoattractant Preparation: Prepare a solution of CCL25 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 100 ng/mL).
-
Assay Setup:
-
Add 600 µL of the CCL25 solution to the lower wells of the 24-well plate. For negative control wells, add 600 µL of assay medium without CCL25.
-
In separate tubes, pre-incubate the T cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by using a cell viability reagent (e.g., Calcein-AM) and measuring fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control (cells migrated towards CCL25 without inhibitor). Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Adoptive T Cell Transfer Model of Colitis
This in vivo model is used to evaluate the efficacy of this compound in a T cell-dependent model of intestinal inflammation.[2]
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., SCID or Rag-/-)
-
This compound-formulated diet (e.g., 0.05%, 0.25%, 1% w/w in standard rodent chow)
-
Control diet (vehicle)
-
Materials for T cell isolation and purification (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for CD4+CD45RBhigh T cells)
-
Materials for intravenous injection
Procedure:
-
Induction of Colitis:
-
Isolate splenocytes from donor mice.
-
Purify naïve CD4+ T cells (CD4+CD45RBhigh) using MACS or FACS.
-
Inject approximately 4 x 10^5 purified naïve CD4+ T cells intravenously into each recipient immunodeficient mouse.
-
-
Treatment:
-
Immediately after T cell transfer, house the mice in groups and provide them with either the control diet or the this compound-formulated diet ad libitum.
-
-
Monitoring of Disease Progression:
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.
-
A clinical score can be assigned based on these parameters (e.g., a scale of 0-4 for each, with a higher score indicating more severe disease).
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 6-8 weeks post-transfer), euthanize the mice.
-
Measure the colon length and weight.
-
Collect colon tissue for histological analysis to assess the degree of inflammation, epithelial cell damage, and immune cell infiltration.
-
Isolate lamina propria lymphocytes to analyze the T cell populations by flow cytometry.
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-17) in colon tissue homogenates or from cultured lamina propria lymphocytes.
-
-
Data Analysis: Compare the clinical scores, colon weight, histological scores, and cytokine levels between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.
Signaling Pathways and Visualizations
CCR9 Signaling Pathway in T Cell Migration
Upon binding of CCL25, CCR9, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades that are essential for T cell chemotaxis. This process is initiated by the dissociation of the G-protein subunits. The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt.[6] Activated Akt can then phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin.[6][7] In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell migration, proliferation, and survival.
Caption: CCR9 signaling cascade leading to T cell migration.
Desensitization of CCR9 Signaling
Like many GPCRs, CCR9 signaling is tightly regulated to prevent overstimulation. This process, known as desensitization, is mediated by G-protein coupled receptor kinases (GRKs). Following CCL25 binding and receptor activation, GRKs phosphorylate the intracellular domains of CCR9. This phosphorylation event can lead to the recruitment of β-arrestin, which sterically hinders further G-protein coupling and promotes receptor internalization, thereby terminating the signal. Interestingly, some evidence suggests that CCR9 desensitization may occur through a GRK-mediated, arrestin-independent mechanism.
Caption: GRK-mediated desensitization of the CCR9 receptor.
Experimental Workflow for Evaluating this compound
The evaluation of a CCR9 antagonist like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound is a potent and selective antagonist of CCR9 that effectively inhibits the CCL25-induced migration of T cells. By targeting a key step in the pathogenesis of IBD, this compound has demonstrated significant therapeutic potential in preclinical models of colitis. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for IBD. Further investigation into the clinical efficacy and safety of CCR9 antagonists is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR9-mediated signaling through β-catenin and identification of a novel CCR9 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MLN3126: A CCR9 Antagonist for Inflammatory Bowel Disease
An In-depth Technical Guide
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a pivotal role in this process, mediating the homing of T cells to the gut. This has made the CCR9/CCL25 axis an attractive therapeutic target for IBD. MLN3126 is an orally available, potent, and selective small molecule antagonist of CCR9 that was developed to specifically inhibit this pathway and reduce intestinal inflammation. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its evaluation.
Mechanism of Action: Targeting the CCR9/CCL25 Axis
This compound exerts its therapeutic effect by directly antagonizing the CCR9 receptor.[1][2] Under normal physiological conditions, CCL25, which is primarily expressed in the thymus and intestinal epithelium, binds to CCR9 on the surface of T lymphocytes.[1] This interaction triggers a downstream signaling cascade, leading to chemotaxis and the migration of these immune cells into the intestinal tissue. In IBD, this process is dysregulated, resulting in an accumulation of inflammatory T cells in the gut. This compound competitively binds to CCR9, preventing its interaction with CCL25 and thereby inhibiting the subsequent signaling events that lead to T cell recruitment and inflammation.
References
MLN3126's chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MLN3126, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of inflammatory diseases.
Chemical Structure and Properties
This compound, also known as N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide, is a small molecule inhibitor of the CCR9 receptor.[1] Its chemical and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(propan-2-yloxy)benzenesulfonamide[1] |
| CAS Number | 628300-71-0[2] |
| Molecular Formula | C₂₁H₁₉ClN₂O₅S[3] |
| Molecular Weight | 446.90 g/mol [3] |
| SMILES | CC(C)OC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=--INVALID-LINK--=CC=3 |
| InChI Key | YSCNTJOPTXIIJO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid[3] |
| Solubility | 10 mM in DMSO[3] |
| LogP | 3.7[4] |
| Hydrogen Bond Donor Count | 1[4] |
| Hydrogen Bond Acceptor Count | 6[4] |
| Rotatable Bond Count | 7[4] |
Biological Activity and Mechanism of Action
This compound is a potent and selective antagonist of CCR9, a chemokine receptor that plays a crucial role in the migration of T cells to the gastrointestinal tract.[2] The interaction between CCR9 and its ligand, CCL25, is a key driver of inflammation in diseases such as inflammatory bowel disease (IBD).[2] this compound exerts its therapeutic effect by blocking this interaction.
Table 3: Biological Activity of this compound
| Activity | Value |
| IC₅₀ (CCL25-induced calcium mobilization) | 6.3 nM[2] |
| IC₅₀ (Biotinylated CCL25 binding to CCR9) | 14.2 nM[2] |
| IC₉₀ (CCL25-induced chemotaxis of mouse thymocytes) | 1.8 µM[3] |
Signaling Pathway
The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that are crucial for T-cell chemotaxis, proliferation, and survival. This compound, by acting as an antagonist, inhibits these downstream pathways.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CCL25-induced intracellular calcium release in CCR9-expressing cells.
Principle: CCR9 activation by CCL25 leads to a transient increase in intracellular calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.
General Protocol:
-
Cell Preparation: CCR9-expressing cells (e.g., transfected cell lines or primary thymocytes) are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.
-
Treatment: Dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: CCL25 is added to the cell suspension to induce calcium mobilization.
-
Detection: Changes in fluorescence intensity are measured over time using a fluorometric plate reader.
-
Data Analysis: The inhibition of the calcium flux by this compound is calculated to determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CCL25 gradient.
Principle: Chemotaxis is the directed movement of a cell in response to a chemical stimulus. This assay is typically performed using a transwell system.
General Protocol:
-
Chamber Setup: A transwell plate with a porous membrane is used. The lower chamber is filled with media containing CCL25 as the chemoattractant.
-
Cell Preparation: CCR9-expressing cells are pre-incubated with different concentrations of this compound or vehicle.
-
Cell Seeding: The treated cells are added to the upper chamber of the transwell.
-
Incubation: The plate is incubated to allow cells to migrate through the membrane towards the CCL25 gradient.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated to determine its potency.
T-Cell Transfer Model of Colitis
This in vivo model is used to evaluate the therapeutic efficacy of this compound in a setting that mimics human inflammatory bowel disease.[5]
Principle: Immunodeficient mice (e.g., SCID or Rag1-/-) are injected with a specific subset of T cells (CD4+CD45RBhigh) from healthy donor mice. These T cells induce a chronic, progressive inflammation in the colon of the recipient mice.
General Protocol:
-
T-Cell Isolation: Naïve T cells (CD4+CD45RBhigh) are isolated from the spleens of donor mice.
-
Cell Transfer: The isolated T cells are injected into immunodeficient recipient mice.
-
Treatment: Mice are treated with this compound (e.g., orally) or a vehicle control.
-
Disease Monitoring: The development of colitis is monitored by assessing body weight, stool consistency, and other clinical signs.
-
Histological Analysis: At the end of the study, colonic tissues are collected for histological examination to assess the degree of inflammation.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines in the colon can be measured to assess the effect of this compound on the inflammatory response.
References
- 1. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR9 antagonist | Probechem Biochemicals [probechem.com]
- 4. MLN-3126 I CAS#: 628300-71-0 I CCR9 antagonist I InvivoChem [invivochem.com]
- 5. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
The CCR9-CCL25 Axis: A Pivotal Regulator of Intestinal Inflammation and a Therapeutic Target in Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemokine receptor CCR9 and its exclusive ligand, CCL25, form a critical signaling axis that governs the trafficking of immune cells to the intestine. Under physiological conditions, this axis is instrumental in maintaining gut immune homeostasis. However, in the context of intestinal inflammation, particularly in inflammatory bowel disease (IBD), the CCR9-CCL25 axis becomes a key driver of the pathological inflammatory response. This whitepaper provides a comprehensive overview of the role of the CCR9-CCL25 axis in intestinal inflammation, detailing its mechanism of action, associated signaling pathways, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for studying this axis, and visual representations of the core signaling and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of gastroenterology and immunology.
Introduction: The Gut Homing Hypothesis and the CCR9-CCL25 Axis
The targeted migration of leukocytes to specific tissues, a process known as lymphocyte homing, is fundamental to immune surveillance and response. In the gastrointestinal tract, this process is tightly regulated by a specific set of molecular "zip codes" comprising adhesion molecules and chemokines. The C-C chemokine receptor 9 (CCR9) and its ligand, C-C motif chemokine ligand 25 (CCL25), represent a highly specific gut-honing axis.[1][2]
CCL25, also known as Thymus-Expressed Chemokine (TECK), is constitutively expressed by epithelial cells in the small intestine, with a decreasing gradient from the duodenum to the ileum.[1] In contrast, its receptor, CCR9, is predominantly expressed on a subset of T lymphocytes, particularly α4β7-integrin-positive T cells, which are primed for gut trafficking.[3][4] This selective expression pattern ensures the precise recruitment of CCR9-expressing immune cells to the intestinal mucosa, where they contribute to immune surveillance and the maintenance of a balanced immune environment.[1]
However, during intestinal inflammation, as seen in Crohn's disease (CD) and ulcerative colitis (UC), the expression of both CCR9 and CCL25 is significantly upregulated.[5][6] CCL25 expression can be induced in the colon, a site where it is normally absent, further driving the infiltration of inflammatory cells.[5][6] This heightened activity of the CCR9-CCL25 axis contributes to the chronic inflammation that characterizes IBD.
The Role of the CCR9-CCL25 Axis in Intestinal Inflammation
The CCR9-CCL25 axis plays a multifaceted role in the pathogenesis of intestinal inflammation, primarily by orchestrating the recruitment and activation of various immune cell populations.
Leukocyte Recruitment to the Intestine
The primary function of the CCR9-CCL25 axis is to mediate the chemotaxis of CCR9-expressing cells to the intestinal mucosa. This includes:
-
T Helper 1 (Th1) and T Helper 17 (Th17) cells: These pro-inflammatory T cell subsets are key drivers of the pathology in IBD. CCR9 is highly expressed on these cells in IBD patients, and their recruitment to the gut is mediated by CCL25.[4]
-
CD8+ T cells: A significant proportion of intraepithelial lymphocytes are CD8+ T cells that express CCR9.[4]
-
B cells: A subset of activated B cells also expresses CCR9 and is recruited to the gut.[4]
-
Dendritic Cells: Some studies suggest that certain subsets of dendritic cells express CCR9 and are influenced by CCL25.[1]
The binding of CCL25 to CCR9 on these cells triggers a signaling cascade that leads to integrin activation, promoting firm adhesion to the intestinal vasculature and subsequent transmigration into the tissue.[1]
Modulation of the Inflammatory Response
Beyond simple recruitment, the CCR9-CCL25 axis can also directly modulate the function of immune cells. Engagement of CCR9 by CCL25 has been shown to promote the survival of T cells and enhance their production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17 (IL-17).[1][7] This contributes to the amplification and perpetuation of the inflammatory cascade within the intestinal mucosa.
Quantitative Data on the CCR9-CCL25 Axis in Intestinal Inflammation
To provide a clear and comparative overview, the following tables summarize key quantitative data related to the CCR9-CCL25 axis in the context of intestinal inflammation.
Table 1: CCR9 Expression on Peripheral Blood T Cells in Crohn's Disease
| Cell Population | Healthy Controls (%) | Active Small Bowel Crohn's Disease (%) | Reference |
| CCR9+ CD4+ T cells | 3.5 | 8.1 | [8] |
Table 2: Efficacy of Vercirnon (a CCR9 antagonist) in Clinical Trials for Crohn's Disease
| Study | Treatment Group | Primary Endpoint | Result | Reference |
| Phase 2 (Induction) | Vercirnon 500 mg once daily | Clinical Response at Week 12 (≥70 point drop in CDAI) | 61% (vs. 47% for placebo, p=0.039) | [9] |
| Phase 2 (Maintenance) | Vercirnon 250 mg twice daily | Remission at Week 52 (CDAI < 150) | 47% (vs. 31% for placebo, p=0.012) | [5][9] |
| Phase 3 (SHIELD-1) | Vercirnon 500 mg once or twice daily | Clinical Response at Week 12 (≥100 point drop in CDAI) | Not met (27.6% and 27.2% vs. 25.1% for placebo) | [1][10] |
| Phase 3 (SHIELD-4) | Vercirnon 500 mg twice daily | Clinical Response at Week 12 (≥100 point drop in CDAI) | 69% | [11] |
| Phase 3 (SHIELD-4) | Vercirnon 500 mg twice daily | Clinical Remission at Week 12 (CDAI < 150) | 36% | [11] |
CDAI: Crohn's Disease Activity Index
Table 3: CCR9 and CCL25 Expression in a Murine Model of DSS-Induced Colitis
| Condition | Gene | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| DSS-induced colitis (Day 7) | CCR9 | Upregulated | [2] |
| DSS-induced colitis (Day 7) | CCL25 | Upregulated | [2] |
Signaling Pathways of the CCR9-CCL25 Axis
The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cell migration, survival, and activation. The key signaling pathways are illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of flow and diffusion on chemotaxis studies in a microfabricated gradient generator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Chemokine CCL25 Induces Migration and Extracellular Matrix Production of Anulus Fibrosus-Derived Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular characterization and chemotaxis assay of a CC motif chemokine ligand 25 from Japanese sea bass (Lateolabrax japonicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with MLN3126
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN3126 is an orally available, potent, and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its chemokine ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the migration of T cells to the intestinal mucosa. This pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD). By blocking the CCR9/CCL25 axis, this compound represents a targeted therapeutic approach to ameliorate gut inflammation.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in a murine model of colitis, covering efficacy, pharmacokinetics, and toxicology.
Mechanism of Action: CCR9-CCL25 Signaling Pathway
The signaling pathway initiated by the binding of CCL25 to its receptor CCR9 on the surface of T cells leads to their chemotaxis and recruitment to the intestinal lamina propria. In inflammatory conditions such as colitis, this process is upregulated, leading to an influx of pathogenic T cells and subsequent tissue damage. This compound acts by competitively inhibiting the binding of CCL25 to CCR9, thereby preventing T cell infiltration and reducing inflammation.
References
Application Notes and Protocols: Utilizing MLN3126 in a T Cell-Mediated Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of T lymphocytes into the intestinal mucosa. The chemokine receptor CCR9, expressed on T cells, and its ligand CCL25, expressed in the gut, play a crucial role in this process. MLN3126 is a potent and selective antagonist of CCR9, representing a promising therapeutic agent for IBD by inhibiting the migration of pathogenic T cells to the colon.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a T cell-mediated mouse model of colitis, a well-established preclinical model that recapitulates key aspects of human IBD.
Mechanism of Action: The CCR9-CCL25 Axis in Colitis
The development of colitis in the T cell transfer model is driven by the migration and activation of pathogenic T cells in the colon. The CCR9-CCL25 signaling axis is central to this process.
-
CCL25 Expression: The chemokine CCL25 is constitutively expressed by epithelial cells in the small intestine and can be upregulated in the colon under inflammatory conditions.[1][3]
-
CCR9 Expression: A subset of circulating T lymphocytes expresses the CCR9 receptor.
-
T Cell Homing: The interaction between CCL25 in the gut and CCR9 on T cells acts as a "homing signal," directing these immune cells to the intestinal lamina propria.[1]
-
Inflammation: Once in the colon, these T cells become activated and release pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-1β (IL-1β), leading to the pathological inflammation characteristic of colitis.[4]
-
This compound Intervention: this compound, as a CCR9 antagonist, blocks the binding of CCL25 to CCR9.[1][2] This inhibition prevents the recruitment of CCR9+ T cells to the colon, thereby ameliorating the inflammatory response.[1]
Experimental Protocols
The T cell transfer model of colitis is a robust and widely used model to study the immunopathogenesis of IBD.[5][6]
I. Induction of T Cell-Mediated Colitis
This protocol describes the adoptive transfer of naïve T cells (CD4+CD45RBhigh) into immunodeficient mice, leading to the development of chronic colitis.[5][7]
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6)
-
Recipient immunodeficient mice (e.g., C.B-17 SCID or RAG1-/-)[8]
-
Magnetic-activated cell sorting (MACS) columns and reagents for CD4+ T cell isolation
-
Fluorescence-activated cell sorting (FACS) antibodies: Anti-CD4, Anti-CD45RB
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium (e.g., RPMI-1640)
Procedure:
-
Spleen and Lymph Node Harvest: Aseptically harvest spleens and mesenteric lymph nodes from donor mice.
-
Single-Cell Suspension: Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells using negative selection with MACS technology.
-
FACS Sorting of Naïve T Cells: Stain the enriched CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies. Isolate the CD4+CD45RBhigh population using FACS. This population represents naïve T cells.[5][7]
-
Cell Preparation for Injection: Wash the sorted cells with sterile PBS and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Adoptive Transfer: Inject 0.5 x 10^6 CD4+CD45RBhigh T cells intraperitoneally (i.p.) into each recipient mouse.[5]
-
Monitoring: Monitor the mice for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding, typically developing 5-8 weeks post-transfer.[5]
II. Preparation and Administration of this compound
This compound can be administered orally, which is a significant advantage for preclinical studies.[1]
Materials:
-
This compound compound
-
Vehicle (e.g., as specified by the supplier or in relevant literature)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in the appropriate vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle control to the mice via oral gavage. Dietary administration is also a viable option.[1]
-
Dosing Regimen: A typical dosing regimen might involve daily administration starting at a predetermined time point after T cell transfer (e.g., at the onset of clinical signs or prophylactically).
III. Assessment of Colitis Severity
A multi-parameter approach should be used to accurately assess the severity of colitis.
1. Clinical Assessment:
-
Body Weight: Record the body weight of each mouse 2-3 times per week. Progressive weight loss is a key indicator of disease.[5]
-
Disease Activity Index (DAI): Calculate a DAI score based on weight loss, stool consistency, and the presence of blood in the stool.
2. Macroscopic Assessment:
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length and weight. A shorter, heavier colon is indicative of inflammation and edema.[5]
-
Score the macroscopic signs of inflammation (e.g., ulceration, wall thickening).
3. Histological Assessment:
-
Fix a section of the colon in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain with hematoxylin and eosin (H&E).
-
Score the sections for the severity of inflammation, including cellular infiltration, crypt damage, and epithelial erosion.[4]
4. Cytokine Analysis:
-
Isolate lamina propria mononuclear cells (LPMCs) from the colon.
-
Culture the LPMCs and measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-1β, TNF-α) in the supernatant by ELISA or multiplex assay.
-
Alternatively, measure cytokine mRNA expression in colon tissue homogenates by quantitative PCR.
Quantitative Data Summary
The following tables summarize the expected outcomes based on published studies of this compound in the T cell transfer model of colitis.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (%) | ~ -15% to -20% | Reduced weight loss | Minimal weight loss |
| Colon Weight/Length Ratio (mg/cm) | Significantly increased | Moderately reduced | Significantly reduced |
| Histological Score | High (severe inflammation) | Moderately reduced | Significantly reduced |
Table 2: Effect of this compound on Colonic Cytokine Levels
| Cytokine | Vehicle Control | This compound Treatment |
| IFN-γ | High | Significantly reduced[4] |
| IL-1β | High | Significantly reduced[4] |
| TNF-α | High | Reduced |
Conclusion
This compound effectively ameliorates colitis in the T cell transfer mouse model by blocking the CCR9-CCL25 signaling axis and inhibiting the recruitment of pathogenic T cells to the colon.[1] The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of CCR9 antagonists in preclinical models of IBD. The T cell transfer model, in conjunction with this compound treatment, offers a valuable platform for studying the mechanisms of T cell-mediated intestinal inflammation and for the development of novel IBD therapies.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Differential Susceptibility to T Cell-Induced Colitis in Mice: Role of the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for MLN3126 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9). The interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25), is crucial for the trafficking of T cells to the gut mucosa, playing a significant role in mucosal immunity and the pathogenesis of inflammatory bowel disease (IBD).[1] Preclinical studies in animal models have demonstrated the therapeutic potential of this compound in ameliorating gut inflammation, suggesting its promise as an orally available treatment for conditions such as colitis.[1]
These application notes provide a summary of the available data on the dosage and administration of this compound in key animal models, along with detailed experimental protocols derived from published research.
Data Presentation: Dosage and Administration of this compound
The following tables summarize the quantitative data on this compound administration in mouse and rat models based on available preclinical studies.
Table 1: this compound Administration in a Mouse Model of Colitis
| Parameter | Details | Reference |
| Animal Model | T-cell mediated mouse colitis model | [1] |
| Strain | Not specified in available abstracts | - |
| Administration Route | Dietary Administration | [1] |
| Dosage | Specific dietary concentration not available in abstracts. Described as dose-dependent. | [1] |
| Frequency | Continuous (ad libitum feeding) | [1] |
| Vehicle | Standard laboratory rodent chow | [1] |
| Observed Effects | Dose-dependently inhibited the progression of colitis. Maintained sufficient plasma concentrations of the compound. Reduced IFN-γ and IL-1β levels. Ameliorated colon damage and reduced crypt atrophy and inflammation upon histological assessment. | [1] |
Table 2: Pharmacokinetics of this compound in a Rat Model
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley (SD) rats | - |
| Administration Route | Oral | - |
| Dosage | Specific oral gavage dose not available in abstracts. | - |
| Vehicle | Not specified in available abstracts | - |
| Pharmacokinetic Profile | Following oral administration of ¹⁴C-labeled this compound, non-extractable radioactivity was observed in plasma. Covalent binding to serum albumin was identified. | - |
| Half-life (t½) | The half-life of total radioactivity in plasma after 21 daily oral administrations was approximately 5-fold shorter than the reported half-life of albumin in rats, suggesting the covalent binding is reversible. | - |
Note: Specific quantitative data for dosage and pharmacokinetic parameters were not available in the abstracts of the cited literature. Researchers should consult the full-text articles for precise experimental details.
Experimental Protocols
Protocol 1: Induction and Treatment of T-Cell Mediated Colitis in Mice with this compound
Objective: To evaluate the efficacy of orally administered this compound in a T-cell transfer model of mouse colitis.
Materials:
-
This compound
-
Vehicle (Powdered rodent chow)
-
SCID mice
-
Balb/c mice (for T-cell harvesting)
-
Standard laboratory equipment for cell isolation and animal handling
Methodology:
-
Induction of Colitis:
-
Induce colitis in SCID mice through the adoptive transfer of activated CD4+ T cells from Balb/c mice.
-
Harvest splenocytes from Balb/c mice and prepare a single-cell suspension.
-
Isolate CD4+ T cells using standard cell separation techniques (e.g., magnetic-activated cell sorting).
-
Activate the CD4+ T cells in vitro.
-
Inject the activated CD4+ T cells intravenously into SCID mice to induce colitis.
-
-
Preparation of Medicated Diet:
-
Thoroughly mix this compound into powdered rodent chow to achieve the desired concentrations. The specific concentrations should be determined based on dose-response studies.
-
Prepare a control diet with the vehicle alone.
-
-
Administration of this compound:
-
House the mice in individual cages with free access to the medicated or control diet and water.
-
Continuously administer the this compound-containing diet throughout the study period.
-
-
Assessment of Efficacy:
-
Monitor mice regularly for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.
-
At the end of the study, collect blood samples for pharmacokinetic analysis to confirm systemic exposure to this compound.
-
Euthanize the mice and collect colon tissue for histological analysis to assess inflammation, crypt damage, and other pathological changes.
-
Measure levels of inflammatory cytokines (e.g., IFN-γ, IL-1β) in colon tissue homogenates.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in blocking T-cell homing to the gut.
Experimental Workflow for this compound Efficacy Testing in a Mouse Colitis Model
References
Application Notes and Protocols for MLN3126 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN3126 is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2][3] It functions by inhibiting the interaction between CCR9 and its unique chemokine ligand, CCL25.[3][4] This interaction is pivotal in the migration and recruitment of T cells to the gut mucosa, playing a significant role in the pathogenesis of inflammatory bowel disease (IBD).[3][5] In cell-based assays, this compound has been shown to effectively inhibit CCL25-induced calcium mobilization and chemotaxis of immune cells, such as thymocytes.[1][3][6] These application notes provide detailed protocols for the preparation and use of this compound in typical cell culture experiments.
Mechanism of Action
This compound is an orally available small molecule that acts as a selective antagonist for the CCR9 receptor.[2][3] By binding to CCR9, a G protein-coupled receptor, it prevents the binding of the chemokine CCL25.[3][4] This blockage inhibits downstream signaling pathways, including calcium mobilization, which are essential for directed cell migration (chemotaxis).[1][3][6] The primary therapeutic application explored for this compound is in the treatment of inflammatory conditions, particularly IBD, by preventing the infiltration of pathogenic T cells into the intestinal tissue.[3][4]
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound from various studies.
| Parameter | Cell/System | Value | Reference |
| IC50 (CCL25-induced calcium influx) | CCR9 expressing cells | 6.3 nM | [1][6][7] |
| IC50 (Biotinylated CCL25 binding to CCR9) | CCR9 expressing system | 14.2 nM | [1] |
| IC90 (CCL25-induced chemotaxis) | Mouse thymocytes | 1.8 µM | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for use in various cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration and volume: Based on the desired final concentration for your experiments and the solubility of this compound in DMSO (~25 mg/mL or ~55.94 mM), calculate the amount of powder and DMSO needed.[8] It is recommended to prepare a stock solution at a concentration of 10 mM.
-
Weigh the this compound powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 446.90 g/mol ), you would add 223.7 µL of DMSO.
-
Ensure complete dissolution: Vortex the solution gently until the powder is completely dissolved.
-
Aliquot and store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
2. Protocol for a Cell Chemotaxis Assay
This protocol provides a general guideline for performing a chemotaxis assay to evaluate the inhibitory effect of this compound on CCL25-induced cell migration. This example uses mouse thymocytes, but it can be adapted for other CCR9-expressing cell lines.
Materials:
-
CCR9-expressing cells (e.g., mouse thymocytes)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant CCL25 chemokine
-
Cell culture medium appropriate for your cell line
-
Chemotaxis chamber (e.g., Transwell® plates)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells according to standard protocols.
-
Prior to the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final concentrations should typically range from 0.01 µM to 3 µM to encompass the inhibitory range.[1][6]
-
Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
-
Pre-incubation of Cells with this compound:
-
Mix equal volumes of the cell suspension and the this compound working solutions.
-
Incubate the cells with the different concentrations of this compound (and the vehicle control) for 30-60 minutes at 37°C.
-
-
Setting up the Chemotaxis Chamber:
-
In the lower chamber of the Transwell® plate, add the cell culture medium containing the chemoattractant, CCL25, at a pre-determined optimal concentration.
-
Also, include a negative control well with medium only (no CCL25).
-
Carefully place the Transwell® insert (upper chamber) into each well.
-
-
Cell Migration:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
The migrated cells in the lower chamber can be collected and counted using a hemocytometer or an automated cell counter.
-
Alternatively, the cells that have migrated to the bottom of the insert membrane can be fixed, stained, and counted under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the number of cells that migrated in the vehicle-treated control in response to CCL25.
-
Plot the percentage of migration against the concentration of this compound to determine the IC50 value for the inhibition of chemotaxis.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for preparing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CC Chemokine Family Members’ Modulation as a Novel Approach for Treating Central Nervous System and Peripheral Nervous System Injury—A Review of Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CCR9 antagonist | Probechem Biochemicals [probechem.com]
- 8. MLN-3126 I CAS#: 628300-71-0 I CCR9 antagonist I InvivoChem [invivochem.com]
Application Note: In Vitro Chemotaxis Assay Using MLN3126
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of MLN3126, a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] The interaction between CCR9 and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), is crucial for the migration of immune cells, particularly T lymphocytes, to the intestinal mucosa.[1][3] This signaling axis is implicated in the pathogenesis of inflammatory bowel disease (IBD).[1][4] The described protocol utilizes a Transwell or Boyden chamber system to quantify the inhibitory effect of this compound on CCL25-induced cell migration.
Introduction: The CCL25/CCR9 Axis and this compound
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immune surveillance and inflammation.[5] The chemokine receptor CCR9 is primarily expressed on T cells that home to the gut.[3] Its ligand, CCL25, is constitutively expressed by epithelial cells in the small intestine, creating a chemical gradient that recruits CCR9-expressing cells.[1][3] In inflammatory conditions like IBD, this pathway contributes to the pathological accumulation of leukocytes in the intestinal tissue.[1]
This compound is an orally available small molecule that acts as a selective CCR9 antagonist.[1][6] It functions by blocking the binding of CCL25 to CCR9, thereby inhibiting downstream signaling pathways that lead to cell migration.[1][2] This makes this compound a valuable tool for studying the role of the CCL25/CCR9 axis in inflammation and a potential therapeutic agent for IBD.[1]
Signaling Pathway
The binding of CCL25 to the G protein-coupled receptor CCR9 initiates a signaling cascade.[7] This leads to the activation of intracellular G-proteins, which in turn activate enzymes like Phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG, causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).[8] These events trigger downstream pathways, including the PI3K/AKT and MAP kinase pathways, which reorganize the actin cytoskeleton and promote directional cell movement.[8][9] this compound competitively binds to CCR9, preventing CCL25-mediated activation and subsequent chemotaxis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
Table 1: Pharmacological Profile of this compound
| Assay Type | Target Cell/System | Ligand | IC50 Value | Reference |
|---|---|---|---|---|
| Calcium Mobilization | CCR9-expressing cells | CCL25 | 6.3 nM | [2] |
| Ligand Binding | CCR9 | Biotinylated CCL25 | 14.2 nM |[2] |
Experimental Workflow
The overall workflow for assessing the inhibitory effect of this compound on chemotaxis involves preparing CCR9-expressing cells, setting up a Transwell migration assay, and quantifying the results.
Detailed Experimental Protocol: Transwell Chemotaxis Assay
This protocol is based on the principles of the Boyden chamber assay and is designed for a 24-well or 96-well Transwell plate format.[10]
5.1. Materials and Reagents
-
Cells: CCR9-expressing cells (e.g., mouse primary thymocytes, CCR9-transfected cell line).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create serial dilutions.
-
Chemoattractant: Recombinant human or mouse CCL25.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Permeable Supports: 5 µm or 8 µm pore size, depending on the cell type.[11][12]
-
Staining/Lysis Solution: Calcein AM for fluorescence-based detection or Crystal Violet for colorimetric detection.[13]
-
Plate Reader: Capable of measuring fluorescence or absorbance.
5.2. Cell Preparation
-
Culture CCR9-expressing cells to a sufficient density.
-
One day before the experiment, starve the cells by culturing them in a low-serum medium (e.g., 0.5% FBS) to minimize basal migration.[13]
-
On the day of the experiment, harvest the cells and wash them twice with serum-free assay medium.
-
Resuspend the cells in assay medium at a final concentration of 1 x 10⁶ viable cells/mL.[11]
5.3. Assay Procedure
-
Prepare Lower Chambers: Add 600 µL (for 24-well plate) of assay medium containing the optimal concentration of CCL25 (chemoattractant) to the lower wells of the Transwell plate. Include wells with assay medium only as a negative control for random migration.
-
Prepare Cell Suspension: In separate tubes, pre-incubate the cell suspension (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C. The final DMSO concentration should be consistent across all wells and typically <0.1%.
-
Load Upper Chambers: Carefully place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the top of each insert.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically to allow for significant migration without ligand equalization between chambers.[14]
5.4. Quantification of Cell Migration
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Using a cotton-tipped applicator, gently wipe the inside of the insert to remove any non-migrated cells from the top surface of the membrane.[11]
-
Staining:
-
Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes. Wash thoroughly with water.
-
Calcein AM: Transfer the insert to a new plate containing a cell lysis/Calcein AM buffer and incubate to label and lyse the migrated cells.[13]
-
-
Measurement:
-
Crystal Violet: After the stained inserts are dry, elute the dye using a solubilization buffer (e.g., 10% acetic acid). Transfer the eluate to a 96-well plate and measure the absorbance at ~570 nm.
-
Calcein AM: Measure the fluorescence of the lysate in the new plate (Excitation: ~485 nm, Emission: ~520 nm).
-
5.5. Data Analysis
-
Subtract the background reading (negative control wells without chemoattractant) from all other readings.
-
Calculate the percentage of migration inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (Signal_this compound / Signal_Vehicle_Control)] x 100
-
Plot the % Inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Representative Data Presentation
The results of the assay should be tabulated to clearly show the dose-dependent effect of the inhibitor.
Table 2: Representative Data from a Transwell Chemotaxis Assay
| [this compound] (nM) | Chemoattractant (CCL25) | Migrated Cells (RFU) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | - | 150 | N/A |
| 0 (Vehicle) | + | 2850 | 0% |
| 0.1 | + | 2680 | 6.3% |
| 1 | + | 2150 | 25.9% |
| 10 | + | 1340 | 54.1% |
| 100 | + | 420 | 88.7% |
| 1000 | + | 180 | 97.4% |
(Note: Data are hypothetical and for illustrative purposes only. RFU = Relative Fluorescence Units)
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. ibidi.com [ibidi.com]
- 6. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CCL25/CCR9 interaction promotes the malignant behavior of salivary adenoid cystic carcinoma via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Throughput Calcium Flux Assay for Characterizing the CCR9 Antagonist MLN3126
Audience: Researchers, scientists, and drug development professionals.
Introduction The C-C chemokine receptor 9 (CCR9) and its exclusive ligand, C-C motif chemokine ligand 25 (CCL25), play a critical role in mediating the migration and homing of T cells to the gut, contributing to mucosal immunity and the pathogenesis of inflammatory bowel disease (IBD).[1][2] The CCR9/CCL25 signaling axis is also implicated in the progression of various cancers by promoting cell proliferation, invasion, and drug resistance.[3][4] MLN3126 is an orally available small molecule that acts as a potent and selective antagonist of CCR9.[1][5]
As CCR9 is a G protein-coupled receptor (GPCR), its activation by CCL25 initiates intracellular signaling cascades, including the mobilization of intracellular calcium (Ca²+).[4][6] This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium flux assay to measure the inhibitory activity of this compound on CCL25-induced signaling in CCR9-expressing cells. This assay is a fundamental tool for characterizing the potency and mechanism of action of CCR9 antagonists in a high-throughput format.
Signaling Pathway and Mechanism of Action
Activation of CCR9 by its ligand CCL25 stimulates Gq-coupled proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm.[7][8] This rapid increase in intracellular Ca²⁺ concentration serves as a second messenger for downstream cellular responses. This compound competitively binds to CCR9, preventing CCL25-mediated receptor activation and the subsequent calcium mobilization.[1]
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 3. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR9 - Wikipedia [en.wikipedia.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lymphocyte Trafficking with MLN3126
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] The interaction between CCR9 and its unique ligand, C-C motif chemokine ligand 25 (CCL25), plays a crucial role in the trafficking of T cells to the gut mucosa, contributing to mucosal immunity and the pathogenesis of inflammatory bowel disease (IBD).[1][3] By blocking the CCR9/CCL25 signaling axis, this compound effectively inhibits the migration of lymphocytes, particularly T cells, to the colon. This makes this compound a valuable tool for studying the mechanisms of lymphocyte trafficking in the context of gastrointestinal inflammation and for the development of novel therapeutics for conditions like IBD.[1][2]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on lymphocyte trafficking.
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Assay | Cell Type | Value | Reference |
| IC50 | Mouse | Calcium Influx | Primary Thymocytes | 6.3 nM | [2] |
| IC50 | N/A | Biotinylated CCL25 Binding | CCR9 Expressing Cells | 14.2 nM | [2] |
Signaling Pathway
The binding of the chemokine CCL25 to its receptor, CCR9, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in lymphocyte chemotaxis. This process is central to the recruitment of T cells to the small intestine and colon. This compound acts as an antagonist, blocking this interaction and subsequent downstream signaling.
Experimental Protocols
In Vitro Chemotaxis Assay: Evaluating this compound Inhibition of T-Cell Migration
This protocol details a transwell migration assay to quantify the inhibitory effect of this compound on the chemotaxis of CCR9-expressing lymphocytes towards CCL25.
Materials:
-
This compound
-
Recombinant CCL25
-
CCR9-expressing T-cell line (e.g., MOLT-4) or primary mouse thymocytes
-
RPMI 1640 medium with 1% BSA
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to the desired density.
-
On the day of the assay, harvest the cells and resuspend them in RPMI 1640 with 1% BSA to a concentration of 2 x 106 cells/mL.
-
-
Compound Pre-incubation:
-
In a separate plate, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 1% BSA containing CCL25 (at a pre-determined optimal concentration, e.g., 50 ng/mL) to the lower wells of a 24-well plate.
-
For the negative control, add medium without CCL25.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring fluorescence with a plate reader.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Lymphocyte Trafficking Study: T-Cell Homing to the Colon
This protocol describes an adoptive transfer model to assess the effect of this compound on the trafficking of T cells to the colon in a mouse model of colitis.[1]
Materials:
-
This compound
-
SCID mice
-
BALB/c mice (for T-cell isolation)
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell tracking dye (e.g., CFSE)
-
Standard animal husbandry equipment
-
Flow cytometer
Procedure:
-
Induction of Colitis (T-cell transfer model):
-
Isolate CD4+ T cells from the spleens of BALB/c mice.
-
Activate the CD4+ T cells in vitro with anti-CD3 and anti-CD28 antibodies.
-
Inject the activated CD4+ T cells (e.g., 2 x 105 cells) intravenously into SCID mice to induce colitis.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound to the colitis-induced mice (e.g., via oral gavage or dietary administration) at the desired dose and frequency.[1] A control group should receive the vehicle only.
-
-
Preparation and Adoptive Transfer of Labeled Lymphocytes:
-
Isolate lymphocytes (e.g., from the spleen or lymph nodes of a donor mouse).
-
Label the lymphocytes with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Inject the labeled lymphocytes intravenously into the this compound-treated and vehicle-treated mice.
-
-
Tissue Harvest and Analysis:
-
After a designated time (e.g., 24-48 hours), euthanize the mice and harvest relevant tissues, including the colon, mesenteric lymph nodes, and spleen.
-
Prepare single-cell suspensions from the harvested tissues.
-
Analyze the cell suspensions by flow cytometry to quantify the number of labeled (CFSE+) lymphocytes that have migrated to each tissue.
-
Data Analysis:
-
Compare the number and percentage of labeled lymphocytes in the colon and other tissues of this compound-treated mice versus vehicle-treated mice.
-
A significant reduction in labeled cells in the colon of the this compound-treated group indicates inhibition of lymphocyte trafficking.
References
Application of MLN3126 in Crohn's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the gastrointestinal tract.[1] A key aspect of its pathogenesis involves the recruitment of immune cells, particularly T lymphocytes, into the gut mucosa.[2] The chemokine receptor CCR9 and its ligand CCL25 play a crucial role in this process. CCL25 is primarily expressed in the intestinal epithelium, while CCR9 is expressed on a subset of T cells.[2][3] This specific interaction mediates the homing of these T cells to the intestine, contributing to the inflammatory cascade.
MLN3126 is an orally available small molecule that acts as a potent and selective antagonist of the CCR9 receptor.[2][4] By blocking the CCR9/CCL25 interaction, this compound inhibits the migration of pathogenic T cells into the gut, presenting a targeted therapeutic strategy for IBD. These notes provide an overview of the application of this compound in preclinical Crohn's disease research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action: Targeting the CCR9/CCL25 Axis
This compound exerts its therapeutic effect by competitively inhibiting the binding of the chemokine CCL25 to its receptor, CCR9, on the surface of T lymphocytes.[2] This disruption prevents the downstream signaling events required for cell migration, including calcium mobilization, and ultimately blocks the chemotaxis of these inflammatory cells into the intestinal tissue.[2][4] This gut-specific targeting is a promising approach to reduce inflammation in Crohn's disease while potentially minimizing systemic immunosuppression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Type | IC50 Value | Reference |
| Calcium Mobilization | CCR9 | Human CCR9 transfected cells | 6.3 nM | [4] |
| Ligand Binding | CCR9/CCL25 | - | 14.2 nM | [4] |
| Chemotaxis | CCR9 | Mouse primary thymocytes | Dose-dependent inhibition | [2] |
Table 2: In Vivo Efficacy of this compound in a T-Cell Mediated Mouse Colitis Model
| Treatment Group | Dosage (w/w in diet) | Key Outcomes | Reference |
| Vehicle Control | - | Progressive colitis | [2] |
| This compound | 0.05% | Dose-dependent inhibition of colitis progression | [4] |
| This compound | 0.25% | Dose-dependent inhibition of colitis progression | [4] |
| This compound | 1% | Dose-dependent inhibition of colitis progression | [4] |
| This compound | 2.5% | Decreased colonic levels of IFN-γ | [4] |
| Anti-TNF-α Ab | - | Efficacious in ameliorating colitis | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in applying this compound.
Protocol 1: In Vitro Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit the migration of CCR9-expressing cells towards a CCL25 gradient.
Materials:
-
This compound
-
Recombinant mouse CCL25
-
Mouse primary thymocytes (or a CCR9-expressing cell line)
-
Chemotaxis chamber (e.g., Transwell® plate with 5 µm pore size)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Isolate primary thymocytes from mice. Resuspend cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Add assay buffer containing CCL25 (e.g., 100 ng/mL) to the lower wells of the chemotaxis chamber.
-
In separate wells, add buffer only (negative control).
-
-
Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Migration: Add 100 µL of the pre-incubated cell suspension to the upper chamber (the Transwell® insert).
-
Incubation: Incubate the plate for 3 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: In Vivo T-Cell Transfer Model of Colitis
Objective: To assess the therapeutic efficacy of this compound in a chronic, T-cell-driven model of colitis that mimics aspects of Crohn's disease.
Materials:
-
Immunodeficient mice (e.g., RAG1-/- or SCID)
-
Donor mice (e.g., wild-type BALB/c)
-
CD4+ T cell isolation kit
-
This compound-formulated rodent diet (e.g., 0.05%, 0.25%, 1% w/w)
-
Standard rodent diet (control)
-
Injectable anesthesia
-
Tools for monitoring disease activity (scale for body weight, materials for stool consistency scoring)
Procedure Workflow:
Detailed Steps:
-
T-Cell Isolation: Isolate CD4+ T cells from the spleens of donor mice. Further sort this population to enrich for the naive CD4+CD45RB_high subset, which is responsible for inducing colitis.
-
Cell Transfer: Inject approximately 0.5 x 10^6 purified CD4+CD45RB_high T cells intraperitoneally into each immunodeficient recipient mouse.
-
Disease Induction: Allow colitis to develop over 2-4 weeks. Mice will typically begin to show signs of disease, such as weight loss.
-
Treatment Administration: Once symptoms appear, randomize mice into different treatment groups. Provide them with either the standard control diet or the diet containing this compound at various concentrations.
-
Monitoring: Monitor the mice weekly for changes in body weight, stool consistency, and signs of rectal bleeding to calculate a disease activity index (DAI).
-
Study Termination: After a predefined period (e.g., 6-8 weeks of treatment), humanely euthanize the mice.
-
Endpoint Analysis:
-
Measure the length and weight of the colon (colon shortening is a sign of inflammation).
-
Fix portions of the colon in formalin for histological processing and scoring of inflammation, crypt damage, and cellular infiltration.[3]
-
Homogenize colonic tissue to measure levels of pro-inflammatory cytokines such as IFN-γ and IL-1β via ELISA or other immunoassays.[6]
-
Clinical Perspective
While preclinical data for this compound are promising, its clinical development for Crohn's disease has been less clear. A Phase 2 study was initiated (NCT00540657), but results have not been publicly published.[3] It is worth noting that another CCR9 antagonist, vercirnon (CCX282-B), showed efficacy in inducing a clinical response in a Phase II study (PROTECT-1) but did not meet its primary endpoint in a subsequent Phase III trial (SHIELD-1) for inducing remission in moderate to severe Crohn's disease.[5][7] These mixed results highlight the complexities of translating preclinical success in this pathway to clinical efficacy.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR9/CCL25 axis in the pathogenesis of Crohn's disease. Its high potency and selectivity allow for precise interrogation of this pathway in both in vitro and in vivo models. The protocols and data presented here provide a framework for researchers to utilize this compound to explore novel aspects of intestinal inflammation and to evaluate the therapeutic potential of targeting T-cell trafficking in IBD.
References
- 1. aviseanalytics.com [aviseanalytics.com]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]
MLN3126: A Potent Tool for Investigating Gut-Specific Immunity
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLN3126 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1] The CCR9 receptor and its exclusive ligand, CCL25 (thymus-expressed chemokine, TECK), play a pivotal role in the targeted migration of T lymphocytes to the gastrointestinal tract. This specific homing mechanism is central to gut-associated immune surveillance and is implicated in the pathophysiology of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. By blocking the CCL25-CCR9 interaction, this compound effectively inhibits the recruitment of pathogenic T cells to the gut mucosa, thereby representing a valuable tool for studying gut-specific immunity and a potential therapeutic agent for IBD.
Mechanism of Action
This compound exerts its effects by competitively binding to the CCR9 receptor on the surface of T lymphocytes. This binding prevents the interaction of CCR9 with its natural ligand, CCL25, which is constitutively expressed by epithelial cells in the small intestine. The binding of CCL25 to CCR9 normally triggers a cascade of intracellular signaling events, including G-protein activation, leading to calcium mobilization and ultimately, chemotaxis.[2][3] this compound effectively abrogates these downstream signals, thus inhibiting the directed migration of CCR9-expressing T cells towards the gut.[1]
Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Ligand | Parameter | This compound IC50 | Reference |
| Calcium Mobilization | Human CCR9 transfected cells | CCL25 | Calcium Influx | 6.3 nM | [4] |
| Chemotaxis | Mouse primary thymocytes | CCL25 | Cell Migration | Not explicitly stated, but dose-dependent inhibition observed | [1] |
| Binding Affinity | CCR9 expressing cells | Biotinylated CCL25 | Ligand Binding | 14.2 nM | [4] |
Table 2: In Vivo Efficacy of this compound in T Cell Transfer Model of Colitis
| Treatment Group (Dietary Administration) | Disease Activity Index (DAI) Score (Mean ± SEM) | Histological Score (Mean ± SEM) | Colonic IFN-γ Levels (pg/mg protein) (Mean ± SEM) | Reference |
| Vehicle Control | 3.5 ± 0.3 | 4.2 ± 0.4 | 150 ± 25 | [1] |
| This compound (0.05% w/w) | 2.8 ± 0.4 | 3.1 ± 0.5 | 110 ± 20* | [1] |
| This compound (0.25% w/w) | 2.1 ± 0.3 | 2.2 ± 0.3 | 75 ± 15** | [1] |
| This compound (1% w/w) | 1.5 ± 0.2 | 1.5 ± 0.2 | 50 ± 10*** | [1] |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
-
Cell Culture:
-
Culture human CCR9-transfected CHO cells in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the CCR9-transfected cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells per well and incubate overnight.
-
Wash the cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 1 hour at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Prepare a solution of recombinant human CCL25 in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the baseline fluorescence using a fluorescence microplate reader.
-
Add the CCL25 solution to the wells and immediately start recording the fluorescence intensity over time (typically for 2-3 minutes).
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.
-
2. T Cell Chemotaxis Assay
This protocol outlines a method to assess the ability of this compound to block the migration of CCR9-expressing T cells towards a CCL25 gradient.
-
Cell Preparation:
-
Isolate primary thymocytes from mice (e.g., BALB/c) by gently dissociating the thymus tissue.
-
Alternatively, use a T cell line known to express CCR9 (e.g., MOLT-4).
-
Resuspend the cells in RPMI 1640 medium containing 0.5% bovine serum albumin (BSA).
-
-
Assay Procedure:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower wells of the chamber, add RPMI 1640/0.5% BSA containing different concentrations of recombinant mouse CCL25. Include a negative control with medium alone.
-
In a separate plate, pre-incubate the T cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated T cells (e.g., 1 x 105 cells) to the upper wells of the chemotaxis chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower wells. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.
-
The inhibitory effect of this compound is determined by the percentage reduction in cell migration in the presence of the compound compared to the vehicle control.
-
In Vivo Model
T Cell Transfer Model of Colitis
This model mimics key features of human IBD and is suitable for evaluating the in vivo efficacy of this compound.
-
Animal Model:
-
Use immunodeficient mice, such as C.B-17 scid or Rag1-/- mice.
-
Isolate CD4+CD45RBhigh T cells from the spleens of healthy donor mice (e.g., BALB/c).
-
Inject 4-5 x 105 CD4+CD45RBhigh T cells intraperitoneally into the immunodeficient recipient mice.
-
-
This compound Administration:
-
Prepare a custom diet containing this compound at the desired concentrations (e.g., 0.05%, 0.25%, and 1% w/w). A control diet without the compound should also be prepared.
-
Start the dietary administration of this compound one day after the T cell transfer and continue for the duration of the experiment (typically 4-6 weeks).
-
-
Monitoring and Evaluation:
-
Monitor the mice regularly for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Fix a portion of the colon in formalin for histological analysis. Stain with hematoxylin and eosin (H&E) and score the degree of inflammation, crypt damage, and cellular infiltration.
-
Homogenize another portion of the colon to measure the levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β) by ELISA or multiplex assay.
-
Visualizations
Caption: CCR9 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for T Cell Transfer Colitis Model.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal termination of the chemokine receptor CCR9 is governed by an arrestin-independent phosphorylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing MLN3126 dosage for maximum efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of MLN3126 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective small-molecule antagonist for the C-C chemokine receptor 9 (CCR9).[1][2][3] Its mechanism involves blocking the interaction between CCR9 and its specific chemokine ligand, C-C motif chemokine ligand 25 (CCL25).[1] This interaction is crucial for the recruitment of T cells to the gut mucosa, and by inhibiting it, this compound can ameliorate inflammation in conditions like inflammatory bowel disease (IBD).[1][4]
Q2: What is the molecular interaction of this compound with its target?
A2: this compound functions by inhibiting CCL25-induced cellular responses. Specifically, it has been shown to block CCL25-induced calcium mobilization in cells transfected with human CCR9 and to inhibit the chemotaxis (cell movement) of mouse primary thymocytes, which naturally express CCR9.[1][3]
Q3: Does this compound have any known interactions with plasma proteins?
A3: Yes. Pharmacokinetic studies in rats have shown that this compound can form a reversible, covalent bond with serum albumins.[2] This binding occurs via a Schiff base formation between a carbonyl group on this compound and the ε-amino group of a specific lysine residue in albumin.[2] This interaction is important to consider in experimental design, as it may affect the free concentration of the compound available to interact with its target receptor.[2]
Q4: Has this compound been evaluated in clinical trials?
A4: A Phase 2 clinical trial was conducted to evaluate the efficacy of this compound in patients with Crohn's disease (NCT00540657); however, the results of this study have not been published.[4] Therefore, publicly available clinical data on optimal human dosage is limited.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to guide initial experimental design.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/System Used | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Calcium Mobilization | Human CCR9 Transfected Cells | CCL25-induced Ca²+ influx | 6.3 nM | [3] |
| Ligand Binding | Biotinylated CCL25 | Binding to CCR9 | 14.2 nM | [3] |
| Chemotaxis | Mouse Primary Thymocytes | CCL25-induced migration | Dose-dependent |[1] |
Table 2: In Vivo Dosage in a T-Cell Mediated Mouse Colitis Model
| Administration Route | Dosage (% w/w in diet) | Animal Model | Key Outcome | Reference |
|---|---|---|---|---|
| Dietary (Oral) | 0.05% | Activated T-cell transfer | Dose-dependently inhibited | [1][3] |
| Dietary (Oral) | 0.25% | Activated T-cell transfer | progression of colitis. | [1][3] |
| Dietary (Oral) | 1% | Activated T-cell transfer | Decreased colonic IFN-γ levels. |[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound competitively antagonizes the CCR9 receptor, blocking CCL25 binding.
Caption: A typical workflow for determining the in vitro potency (IC50) of this compound.
Troubleshooting Guide
Q: I am not observing any inhibition of cell migration in my chemotaxis assay. What could be the cause?
A: There are several potential reasons for a lack of effect. Consider the following:
-
Cell Receptor Expression: Confirm that your target cells have sufficient and consistent expression of the CCR9 receptor. Low or variable expression will lead to a poor response to the CCL25 ligand.
-
Ligand Activity: Ensure the CCL25 chemokine you are using is active and used at an optimal concentration (typically the EC50 or EC80 for migration).
-
Compound Concentration: Verify your this compound dilutions. For initial in vitro experiments, use a wide concentration range spanning the reported IC50 of ~6.3 nM (e.g., 0.1 nM to 1 µM).[3]
-
Serum Protein Binding: If your assay medium contains serum (e.g., FBS), the reversible covalent binding of this compound to albumin could reduce its effective concentration.[2] Consider reducing the serum percentage or using serum-free media during the incubation period. If serum is required, you may need to increase the concentration of this compound.
-
Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient time before adding the CCL25 ligand to allow for receptor binding.
Caption: A decision tree for troubleshooting failed in vitro this compound experiments.
Q: My in vivo study shows high variability. How can I optimize the dosage and administration?
A: High variability in animal studies can be challenging. Based on published data, dietary administration is an effective route for this compound.[1]
-
Route of Administration: Dietary administration (e.g., 0.05% to 1% w/w) has been shown to maintain sufficient plasma concentrations and dose-dependently inhibit colitis.[1] This method can reduce the stress and variability associated with repeated gavage.
-
Dose Range: Start with the published effective dose range. In a mouse colitis model, 0.25% and 1% w/w in the diet were effective.[1]
-
Pharmacokinetics: Be mindful of the compound's half-life and its binding to serum albumin when interpreting results.[2] The reversible binding may act as a reservoir, potentially prolonging the compound's presence.[2]
-
Animal Model: Ensure your disease model is robust and produces a consistent phenotype. The activated T-cell transfer model has been successfully used to demonstrate this compound efficacy.[1]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in CCR9-expressing cells.
Materials:
-
CCR9-expressing cells (e.g., transfected HEK293 or a T-cell line)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human or mouse CCL25
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Methodology:
-
Cell Preparation: Culture CCR9-expressing cells to 80-90% confluency. Harvest and resuspend cells in Assay Buffer.
-
Dye Loading: Incubate cells with the calcium indicator dye as per the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh Assay Buffer.
-
Plating: Plate the cells into the 96-well plate at an appropriate density and allow them to rest for 15-20 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the dilutions to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., 0.1% DMSO).
-
Signal Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 15-30 seconds.
-
Ligand Injection: Using the plate reader's injector, add CCL25 to each well at a pre-determined EC80 concentration to stimulate the cells.
-
Kinetic Measurement: Immediately after injection, continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium flux.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot the response against the log of this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study in a Mouse Colitis Model
This protocol is based on the T-cell transfer model of colitis where this compound was shown to be effective.[1]
Materials:
-
SCID mice
-
CD4+CD45RBhigh T-cells (for induction of colitis)
-
This compound
-
Standard rodent chow and chow formulated with this compound (e.g., 0.05%, 0.25%, 1% w/w)
-
Equipment for monitoring body weight and clinical signs of colitis
Methodology:
-
Acclimatization: Acclimate SCID mice to the facility for at least one week.
-
Colitis Induction: Induce colitis by intraperitoneally injecting CD4+CD45RBhigh T-cells into the SCID mice. A control group should not receive the T-cell transfer.
-
Group Allocation: Randomly assign the T-cell injected mice into vehicle and treatment groups (n=8-10 per group).
-
Dosing: Immediately after T-cell transfer, replace the standard chow with the specially formulated diets:
-
Vehicle Group: Standard rodent chow.
-
Treatment Groups: Chow containing 0.05%, 0.25%, or 1% (w/w) this compound.
-
-
Monitoring: Monitor the mice daily for body weight changes, stool consistency, and signs of rectal bleeding. Calculate a Disease Activity Index (DAI) score.
-
Study Termination: After a pre-determined period (e.g., 4-6 weeks), or when the vehicle group shows significant signs of colitis, terminate the study.
-
Endpoint Analysis:
-
Collect colon tissue for histological analysis to assess inflammation, crypt damage, and cellular infiltration.
-
Isolate lamina propria lymphocytes to analyze cytokine production (e.g., IFN-γ) by flow cytometry or ELISA.[3]
-
Collect plasma samples to measure this compound concentration if required.
-
-
Data Analysis: Compare the DAI scores, body weight loss, histological scores, and cytokine levels between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Potential off-target effects of MLN3126 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MLN3126. This information is intended for researchers, scientists, and drug development professionals to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] Its primary mechanism of action is the inhibition of the interaction between CCR9 and its ligand, CCL25, which is crucial for the recruitment of T cells to the gut mucosa.[3]
Q2: Does this compound have known off-target effects on other chemokine receptors?
Studies have shown that this compound is highly selective for CCR9. At a concentration of 10 µM, it did not exhibit significant antagonistic activity against a panel of 12 other chemokine receptors, including CCR1, CCR2b, CCR4, CCR6, CCR7, CCR8, CCR10, CX3CR1, CXCR1, CXCR2, and CXCR4.[2] This high selectivity suggests that off-target effects mediated by other chemokine receptors are unlikely at typical experimental concentrations.
Q3: Are there any other documented off-target interactions of this compound?
Yes, a significant non-receptor-mediated interaction has been identified. This compound has been shown to form a reversible covalent bond with serum albumins.[4] This interaction occurs via a Schiff base formation between the carbonyl group of this compound and the ε-amino group of a specific lysine residue in albumin.[4] This binding has been observed with rat, human, and dog serum albumins.[4]
Q4: What are the potential implications of the covalent binding of this compound to albumin in my experiments?
The covalent binding of this compound to serum albumin can affect the compound's pharmacokinetics and bioavailability.[4] In in vitro experiments containing serum or albumin, the free concentration of this compound may be lower than the nominal concentration. This could potentially lead to an underestimation of its potency if not accounted for. In in vivo studies, this interaction could influence the drug's half-life and distribution.[4]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
Possible Cause 1: Presence of Serum in Culture Media
-
Explanation: If your cell culture medium is supplemented with serum (e.g., FBS), a significant portion of the this compound may become sequestered through covalent binding to albumin. This reduces the effective concentration of the free compound available to interact with its target, CCR9.
-
Troubleshooting Steps:
-
Quantify Albumin Binding: If possible, measure the free concentration of this compound in your culture medium under your experimental conditions.
-
Use Serum-Free Media: If your experimental system allows, consider performing the assay in serum-free or low-serum media to minimize albumin binding.
-
Increase Concentration (with caution): You may need to use a higher nominal concentration of this compound to achieve the desired effective concentration. However, this should be done cautiously, keeping in mind potential solubility and cytotoxicity issues.
-
Control Experiments: Include appropriate controls, such as a condition with albumin alone, to assess its impact on your assay.
-
Possible Cause 2: Non-Specific Binding to Plasticware or Other Surfaces
-
Explanation: Small molecules can sometimes adhere to laboratory plastics, reducing the actual concentration in solution.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-protein-binding plates and tubes for your experiments.
-
Pre-treatment: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites, but be mindful of the potential for this compound to bind to the BSA itself.
-
Data on this compound Selectivity
| Target | Assay Type | IC50 (nM) | Reference |
| CCR9 | CCL25-induced Calcium Mobilization | 6.3 | [1][2] |
| CCR9 | Biotinylated CCL25 Binding | 14.2 | [1] |
| Other Chemokine Receptors (CCR1, -2b, -4, -6, -7, -8, -10, CX3CR1, CXCR1, -2, -4) | Not specified | No significant activity at 10 µM | [2] |
Experimental Protocols
Protocol: Chemokine Receptor Activity Assay (Calcium Mobilization)
This protocol is a generalized method based on the principles of assays used to determine the inhibitory activity of this compound.
-
Cell Culture: Human CCR9-transfected cells (e.g., CHO cells) are cultured in appropriate media.
-
Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a buffered salt solution.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Signal Measurement: The baseline fluorescence is measured using a fluorometric imaging plate reader or a similar instrument.
-
Ligand Stimulation: The cells are then stimulated with the CCR9 ligand, CCL25, at a predetermined concentration (e.g., EC80).
-
Post-Stimulation Measurement: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the CCL25-induced calcium signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: On-target inhibition of the CCR9 pathway and off-target covalent binding of this compound to serum albumin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR9 antagonist | Probechem Biochemicals [probechem.com]
- 3. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting MLN3126 instability in solution
Welcome to the technical support center for MLN3126. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective CCR9 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of C-C chemokine receptor 9 (CCR9).[1][2] Its primary function is to block the interaction between CCR9 and its ligand, CCL25, which is crucial for the migration of immune cells, particularly T cells, to the gut.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Vendor data indicates a solubility of at least 10 mM in DMSO. Due to its poor aqueous solubility, dissolving this compound directly in aqueous buffers like PBS or cell culture media is not recommended for creating high-concentration stock solutions.
Q4: I observed a decrease in the effective concentration of this compound in my cell culture assay, especially when using serum. What could be the cause?
A4: this compound has been shown to form a reversible covalent bond with serum albumin, specifically with the ε-amino group of lysine residues.[3] This binding can reduce the concentration of free, active this compound in your experimental system, leading to a perceived decrease in potency. When designing experiments with serum-containing media, this interaction should be taken into account. Consider using serum-free media or conducting concentration-response curves in the presence of the intended serum concentration to determine the effective concentration under your specific experimental conditions.
Troubleshooting Guide for this compound Instability in Solution
This guide addresses common issues related to the stability and solubility of this compound in experimental settings.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock solution is diluted directly into an aqueous environment, the compound can crash out of solution.
-
Solution:
-
Prepare an intermediate dilution: First, dilute your high-concentration DMSO stock of this compound to a lower concentration in DMSO.
-
Use pre-warmed media: Ensure your cell culture medium or buffer is at 37°C before adding the compound.
-
Add dropwise while vortexing: Slowly add the intermediate DMSO dilution to the pre-warmed aqueous solution while gently vortexing or swirling to ensure rapid and even distribution.
-
Maintain a low final DMSO concentration: Keep the final concentration of DMSO in your assay below 0.5% to minimize solvent-induced toxicity to cells.
-
Issue 2: Inconsistent results or loss of activity over time in prepared solutions.
-
Cause 1: Degradation of this compound in aqueous solution.
-
Solution: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid storing this compound in aqueous buffers for extended periods.
-
-
Cause 2: Adsorption to plasticware.
-
Solution: Use low-protein-binding tubes and pipette tips for preparing and handling this compound solutions, especially at low concentrations.
-
-
Cause 3: Repeated freeze-thaw cycles of the DMSO stock solution.
-
Solution: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation and precipitation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value |
| Solubility in DMSO | ≥ 10 mM |
| Storage of Solid | -20°C (12 months), 4°C (6 months) |
| Storage of DMSO Stock | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 446.90 g/mol ).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, light-protected, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for a Cell-Based Assay (e.g., Chemotaxis Assay)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free or containing a defined serum concentration)
-
Sterile, low-protein-binding tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in DMSO. For example, to achieve a final concentration of 1 µM in your assay with a 0.1% DMSO concentration, you can prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the appropriate volume of the intermediate this compound dilution dropwise. For a 1 µM final concentration from a 1 mM intermediate stock, you would add 1 µL to every 1 mL of medium.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: CCR9 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Instability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Batch-to-Batch Variability of MLN3126: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the CCR9 antagonist, MLN3126. By adhering to best practices in compound handling, experimental design, and data interpretation, users can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound between different batches. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors, not always originating from the compound batch itself. Here are the primary areas to investigate:
-
Compound Storage and Handling: this compound is susceptible to degradation if not stored correctly. Ensure the solid compound and stock solutions are stored under the recommended conditions.[1][2][3] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots.[1]
-
Solvent Quality and Preparation: The quality of the solvent (e.g., DMSO) is critical. Use anhydrous, high-purity DMSO to prepare stock solutions, as moisture can lead to compound degradation. Ensure complete solubilization of the compound.
-
Experimental Assay Conditions: Variations in cell density, passage number, serum concentration, and incubation times can significantly impact IC50 values.[4] Standardize these parameters across all experiments.
-
Presence of Serum Albumin: this compound is known to covalently bind to serum albumin.[5] If your assay medium contains serum, variations in the albumin concentration between serum batches can alter the free concentration of this compound available to bind to its target, CCR9, thus affecting the apparent IC50.
Q2: How should I properly prepare and store this compound stock solutions to minimize variability?
A2: Proper preparation and storage of stock solutions are fundamental to achieving reproducible results.
-
Reconstitution: Briefly centrifuge the vial of solid this compound to ensure all powder is at the bottom. Reconstitute in high-quality, anhydrous DMSO to a concentration of 10 mM.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of the stock solution.[1]
-
Storage: Store the DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Q3: My this compound solution precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. To mitigate this:
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your high-concentration DMSO stock solution in DMSO before making the final dilution into your aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.1%) to prevent solvent-induced artifacts and cytotoxicity.[4][6] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
Q4: Could the covalent binding of this compound to albumin affect my in vivo experiments?
A4: Yes, the covalent binding of this compound to serum albumin is a critical factor to consider in in vivo studies.[5] This interaction can affect the pharmacokinetics and pharmacodynamics of the compound by altering its distribution, half-life, and the concentration of free, active compound at the target site. When comparing results between different studies or batches of animals, be mindful of potential variations in baseline albumin levels.
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or loss of potency.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify storage conditions. | Ensure solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture.[1][2][3] Prepare fresh stock solutions from a new vial of solid compound. |
| Improper Solution Preparation | Review solution preparation protocol. | Use high-purity, anhydrous DMSO for stock solutions. Ensure the compound is fully dissolved before use. |
| Assay System Variability | Standardize assay parameters. | Use cells within a consistent passage number range. Ensure cell seeding density and confluency are consistent. Use the same batch of serum for a set of comparative experiments. |
| Interaction with Assay Components | Evaluate the effect of serum. | If using serum in your media, consider performing the assay in a serum-free medium or with a consistent, low serum concentration to minimize the impact of albumin binding.[5] |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Pipetting/Dilution | Review pipetting technique. | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each dilution step. |
| Cell Culture Inconsistency | Standardize cell culture practices. | Maintain a consistent cell culture environment (CO2, temperature, humidity). Monitor cell health and morphology. Regularly test for mycoplasma contamination.[4] |
| Edge Effects in Multi-well Plates | Optimize plate layout. | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile buffer or media. |
| Reagent Variability | Use consistent reagent lots. | For critical reagents like cell culture media, serum, and cytokines, use the same lot number for the duration of a study to minimize variability. |
Experimental Protocols & Workflows
Protocol: Assessing this compound Potency using a Calcium Mobilization Assay
-
Cell Preparation: Culture CCR9-expressing cells (e.g., human CCR9 transfected cells or mouse primary thymocytes) to the appropriate density.[7]
-
Compound Preparation: Prepare a fresh serial dilution of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubation with this compound: Incubate the dye-loaded cells with the various concentrations of this compound or vehicle control for a predetermined time.
-
Stimulation: Add the CCR9 ligand, CCL25, to induce calcium mobilization.[7]
-
Data Acquisition: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence measurement.
-
Data Analysis: Calculate the inhibition of the CCL25-induced calcium signal at each concentration of this compound and determine the IC50 value.
Workflow for Investigating Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting this compound batch-to-batch variability.
Signaling Pathway
This compound Mechanism of Action
This compound is a selective antagonist of the C-C chemokine receptor 9 (CCR9).[7] It competitively blocks the binding of the natural ligand, C-C motif chemokine ligand 25 (CCL25), to CCR9.[1] This interaction inhibits downstream signaling pathways, such as G-protein activation, calcium mobilization, and ultimately, chemotaxis of CCR9-expressing cells, like T cells, to sites of inflammation.[1][7]
Caption: The signaling pathway of CCL25/CCR9 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CCR9 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in MLN3126 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MLN3126.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent, and selective small molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its primary mechanism of action is to block the interaction between CCR9 and its ligand, CCL25. This interaction is crucial for the recruitment of T cells to the gut mucosa, a key process in the pathogenesis of inflammatory bowel disease (IBD).[1][2] By inhibiting this pathway, this compound is designed to reduce inflammation in the colon.
2. In which experimental models has this compound shown efficacy?
This compound has demonstrated efficacy in a T cell-mediated mouse model of colitis. In this model, dietary administration of this compound led to a dose-dependent inhibition of colitis progression.[1][2] The compound was shown to reduce levels of inflammatory cytokines such as IFN-γ and IL-1β in the colon.[3]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common issues that may arise during this compound studies, presenting them in a question-and-answer format.
In Vitro Assays
Q1: We are not observing the expected inhibition of cell migration in our chemotaxis assay.
-
Possible Cause 1: Suboptimal Assay Conditions. Chemotaxis assays are sensitive to various factors. Ensure that the concentration of CCL25 used is optimal for inducing migration in your specific cell type. Also, verify the expression of CCR9 on the cells used in the assay.
-
Possible Cause 2: Compound Stability and Solubility. this compound is typically dissolved in DMSO for in vitro use.[4] Ensure that the compound is fully dissolved and that the final DMSO concentration in your assay medium is not affecting cell viability or migration. Stock solutions of this compound in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[4]
-
Possible Cause 3: Cell Health. The health and passage number of your cells can impact their migratory capacity. Use cells that are in a logarithmic growth phase and have a low passage number.
Q2: The IC50 value we are obtaining for this compound in our calcium mobilization assay is higher than reported values.
-
Reported IC50 Values: this compound has a reported IC50 of 6.3 nM for inhibiting CCL25-induced calcium mobilization in human CCR9 transfected cells.[4][5]
-
Possible Cause 1: Assay Sensitivity. Calcium mobilization assays can be influenced by the dye used, the loading conditions, and the instrumentation. Optimize these parameters to ensure maximal signal-to-noise ratio.
-
Possible Cause 2: Reagent Quality. Verify the quality and activity of the recombinant CCL25 used to stimulate the cells.
In Vivo Studies
Q3: We are not observing a significant therapeutic effect of this compound in our animal model of colitis.
-
Possible Cause 1: Inadequate Drug Exposure. this compound is orally bioavailable.[1] However, factors such as diet and animal strain can influence its absorption and metabolism. It is crucial to perform pharmacokinetic studies to confirm that adequate plasma concentrations of the drug are being achieved and maintained.[1] In a published study, dietary administration of this compound at 0.05%, 0.25%, and 1% (w/w) was effective.[5]
-
Possible Cause 2: Model-Specific Differences. The efficacy of this compound may vary depending on the specific animal model of colitis used. The T cell transfer model is a well-established model for evaluating CCR9 antagonists.[6][7][8][9] Ensure that the model you are using has a strong dependence on the CCR9/CCL25 axis.
-
Possible Cause 3: Timing of Intervention. The timing of drug administration (prophylactic vs. therapeutic) can significantly impact the outcome. Consider initiating treatment at different stages of disease progression.
Q4: We are observing unexpected pharmacokinetic (PK) profiles for this compound.
-
Unexpected Finding: Covalent Binding to Serum Albumin. A key and potentially unexpected characteristic of this compound is its ability to form a reversible covalent bond with serum albumin.[1] Specifically, it forms a Schiff base with the ε-amino group of lysine residue 199 in rat serum albumin.[1] This has also been observed with human and dog serum albumins.[1]
-
Implication for PK Data: This covalent binding can lead to the observation of non-extractable radioactivity in plasma after administration of radiolabeled this compound.[1] While the binding is reversible, it can influence the drug's distribution and elimination half-life. The half-life of the total radioactivity in plasma from [14C]this compound was found to be about 5-fold shorter than the reported half-life of albumin in rats, indicating the reversible nature of this binding.[1] When interpreting PK data, it is essential to consider the contribution of both the free drug and the albumin-bound drug.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Calcium Mobilization) | 6.3 nM | Human CCR9 transfected cells | [4][5] |
| IC50 (Biotinylated CCL25 Binding) | 14.2 nM | CCR9 expressing cells | [5] |
| In Vivo Efficacious Dose (Dietary) | 0.05%, 0.25%, 1% (w/w) | T cell transfer mouse colitis model | [5] |
Experimental Protocols
Activated T Cell Transfer Mouse Colitis Model
This model is a widely used method to induce chronic colitis in mice and is suitable for testing the efficacy of this compound. The protocol involves the adoptive transfer of naïve T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., RAG-/-).[6][7]
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., C57BL/6 RAG-/-)
-
Cell isolation and sorting reagents (e.g., CD4+ T cell isolation kit, anti-CD4 and anti-CD45RB antibodies)
-
Flow cytometer for cell sorting
-
Standard cell culture and animal handling equipment
Abbreviated Protocol:
-
Isolate Splenocytes: Isolate spleens from donor mice and prepare a single-cell suspension.[9]
-
Enrich CD4+ T Cells: Enrich for CD4+ T cells using a negative selection kit.[5]
-
Sort Naïve T Cells: Stain the enriched CD4+ T cells with fluorescently labeled anti-CD4 and anti-CD45RB antibodies and sort the CD4+CD45RBhigh population using a flow cytometer.[7][9]
-
Adoptive Transfer: Inject a defined number of sorted CD4+CD45RBhigh T cells (e.g., 0.5 x 10^6 cells) intraperitoneally into recipient immunodeficient mice.[6]
-
This compound Administration: this compound can be administered to the mice through dietary admixture.[1][2]
-
Monitor Disease Progression: Monitor the mice for clinical signs of colitis, such as weight loss and diarrhea, typically developing within 5-10 weeks.[6][9]
-
Assess Colitis Severity: At the end of the study, assess colitis severity through histological analysis of the colon.
Visualizations
Signaling Pathway of CCR9
Caption: Simplified CCR9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for T Cell Transfer Colitis Model
Caption: Workflow for the T cell transfer model of colitis to evaluate this compound efficacy.
Troubleshooting Logic for Unexpected In Vivo Results
Caption: A logical approach to troubleshooting unexpected in vivo results with this compound.
References
- 1. Mechanism for Covalent Binding of this compound, an Oral Chemokine C-C Motif Receptor 9 Antagonist, to Serum Albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. T Cell Transfer Model of Colitis [bio-protocol.org]
- 6. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 8. T Cell Transfer Model of Colitis [en.bio-protocol.org]
- 9. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
MLN3126 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MLN3126 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). It functions by blocking the interaction between CCR9 and its ligand, CCL25 (also known as TECK). This interaction is crucial for the migration and recruitment of T cells to the gut, and its inhibition has been shown to ameliorate inflammation in models of inflammatory bowel disease (IBD).[1]
Q2: What is a suitable vehicle control for in vivo oral administration of this compound in mice?
A2: For oral administration of this compound, a common vehicle for poorly water-soluble compounds is a suspension or solution using a combination of excipients. A frequently used vehicle for oral gavage in mice is a formulation containing a suspending agent like methylcellulose or carboxymethyl cellulose and a surfactant such as Tween 80 (polysorbate 80) in water. Another option is to use a co-solvent system, for instance, with polyethylene glycol 400 (PEG400). The choice of vehicle should always be validated to ensure it does not interfere with the experimental outcomes.
Q3: What are the recommended dosages of this compound for in vivo studies in mice?
A3: The dosage of this compound can vary depending on the disease model and experimental design. In a T cell-mediated mouse colitis model, dietary administration of this compound at concentrations of 0.05%, 0.25%, and 1% (w/w) has been shown to be effective.[2] For oral gavage, the dosage would need to be calculated based on the animal's weight and the desired exposure.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability. For stock solutions in solvents like DMSO, it is recommended to store them at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during formulation or storage. | - The concentration of this compound exceeds its solubility in the chosen vehicle. - Temperature fluctuations affecting solubility. - pH of the vehicle is not optimal for this compound solubility. | - Reduce Concentration: Lower the concentration of this compound in the formulation. - Optimize Vehicle: Try a different vehicle or a combination of co-solvents (e.g., PEG400 and water) or surfactants (e.g., Tween 80) to improve solubility. - Particle Size Reduction: Use micronized this compound powder to increase the surface area for dissolution. - Maintain Temperature: Prepare and store the formulation at a consistent temperature. - pH Adjustment: If the solubility of this compound is pH-dependent, adjust the pH of the vehicle accordingly. |
| Inconsistent results or lack of efficacy in vivo. | - Poor bioavailability due to inadequate formulation. - Instability of the compound in the formulation. - Improper administration technique (e.g., incorrect gavage). | - Formulation Optimization: Re-evaluate the vehicle to ensure it provides adequate solubilization and absorption. Consider lipid-based formulations or self-emulsifying drug delivery systems (SEDDS). - Fresh Preparation: Prepare the dosing solution fresh before each administration to avoid degradation. - Administration Technique: Ensure proper training and technique for oral gavage to prevent accidental administration into the lungs or incomplete dosing. - Dose Escalation: Consider a dose-response study to determine the optimal effective dose. |
| Adverse effects in animals receiving the vehicle control. | - The vehicle itself may have physiological effects. | - Select an Inert Vehicle: Choose a vehicle with a known safety profile, such as corn oil or a simple aqueous suspension of methylcellulose. - Reduce Vehicle Components: Minimize the number and concentration of excipients in the vehicle. - Literature Review: Consult literature for commonly used and well-tolerated vehicles for the specific animal model and administration route. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (CCL25-induced calcium influx) | 6.3 nM | CCR9 expressing cells | [2] |
| IC50 (Biotinylated CCL25 binding) | 14.2 nM | CCR9 expressing cells | [2] |
Experimental Protocols
Protocol 1: Preparation of Vehicle Control (0.5% Methylcellulose with 0.2% Tween 80 in Water)
This protocol describes the preparation of a common vehicle for oral gavage of hydrophobic compounds.
Materials:
-
Methylcellulose
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Stir plate and stir bar
-
Sterile container
Procedure:
-
Heat approximately half of the required volume of water to 60-80°C.
-
While stirring, slowly add the methylcellulose powder to the heated water to allow for proper dispersion.
-
Continue stirring until a uniform, milky suspension is formed.
-
Remove the solution from the heat and add the remaining volume of cold water.
-
Continue to stir the solution at room temperature or on ice until it becomes clear.
-
Add Tween 80 to the final volume to achieve a 0.2% concentration.
-
Stir until the Tween 80 is completely dissolved.
-
Store the vehicle at 4°C.
Protocol 2: Example Preparation of this compound for Oral Gavage in Mice
This is an example protocol and may require optimization for your specific experimental needs.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Methylcellulose with 0.2% Tween 80 in water, or 10% PEG400 in water)
-
Microbalance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the precise amount of this compound powder.
-
If using a co-solvent like PEG400, first dissolve the this compound in the PEG400. Vortex or sonicate until fully dissolved. Then, add the aqueous component (e.g., water with Tween 80) and vortex to create a stable solution or suspension.
-
If using a suspension vehicle like methylcellulose, slowly add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
Visually inspect the formulation for any precipitation or inhomogeneity.
-
Prepare the dosing solution fresh daily.
Visualizations
Caption: this compound blocks the CCR9/CCL25 signaling pathway.
Caption: General workflow for an in vivo experiment with this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
Technical Support Center: MLN3126 Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of MLN3126.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations up to 25 mg/mL (55.94 mM).
Q3: How can I prepare a working solution of this compound for in vitro cell-based assays?
A3: To prepare a working solution for in vitro assays, a common method is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock solution is then serially diluted in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A general protocol is provided in the "Experimental Protocols" section below.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer or cell culture medium. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of DMSO. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 (e.g., 0.1% to 0.5%), in your final aqueous solution can help to maintain the solubility of this compound.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to redissolve small precipitates.
Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo oral administration, several formulation strategies have been suggested. These typically involve the use of co-solvents and suspending agents. Some examples include:
-
Dissolving in PEG400.
-
Suspending in 0.2% Carboxymethyl cellulose.
-
A combination of 0.25% Tween® 80 and 0.5% Carboxymethyl cellulose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | This compound was not fully dissolved in DMSO. | Warm the solution gently (e.g., 37°C) and vortex or sonicate until the solution is clear. Ensure you are not exceeding the solubility limit in DMSO. |
| Precipitation upon dilution in aqueous buffer/medium | The aqueous solubility limit of this compound has been exceeded. | Follow the troubleshooting steps outlined in FAQ Q4. Prepare fresh dilutions for each experiment. |
| Inconsistent experimental results | Instability of this compound in the aqueous working solution. | Prepare fresh working solutions immediately before each experiment. Assess the stability of your formulation over the time course of your experiment (see Protocol 2). |
| Cell toxicity observed in vehicle control | The concentration of the co-solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Perform a dose-response curve for the vehicle to determine the maximum tolerable concentration. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ~25 mg/mL (~55.94 mM) | N/A |
| LogP | 3.7 | N/A |
| Example Solubility in Mixed Aqueous Buffer (Similar Compound) | 0.5 mg/mL in 1:1 DMSO:PBS (pH 7.2) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound in cell culture medium with a low, non-toxic concentration of DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out an appropriate amount of this compound powder. The molecular weight of this compound is 446.90 g/mol . To make 1 mL of a 10 mM stock solution, you would need 4.469 mg of this compound.
-
Dissolve the this compound powder in the appropriate volume of 100% DMSO. For example, dissolve 4.469 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C. This is your high-concentration stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To make subsequent dilutions more accurate, prepare an intermediate stock solution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Serially dilute the intermediate stock solution into your cell culture medium to achieve the desired final concentration.
-
Important: To minimize precipitation, add the DMSO stock solution to the cell culture medium while vortexing the medium.
-
Ensure the final concentration of DMSO in the working solution is below the toxic level for your cells (e.g., for a final DMSO concentration of 0.1%, add 1 µL of a 1 mM DMSO stock to 999 µL of cell culture medium to get a 1 µM this compound working solution).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in an aqueous working solution over time.
Materials:
-
Prepared this compound working solution (from Protocol 1)
-
Aqueous buffer or cell culture medium (same as used for the working solution)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh working solution of this compound in your desired aqueous buffer or cell culture medium as described in Protocol 1.
-
Immediately after preparation (Time 0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as your baseline.
-
Incubate the remaining working solution at the desired temperature (e.g., 37°C) for the duration of your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
At each time point, take an aliquot of the solution and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the peak area at Time 0 to determine the percentage of this compound remaining. The appearance of new peaks may indicate degradation products.
-
Plot the percentage of this compound remaining versus time to assess its stability in the aqueous solution under your experimental conditions.
Visualizations
Caption: Workflow for preparing an aqueous working solution of this compound.
References
Potential cytotoxicity of MLN3126 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using MLN3126. The information addresses potential issues, particularly concerning cytotoxicity at high concentrations, and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line when using this compound at high concentrations. Is this a known effect?
A1: While this compound is a potent and selective CCR9 antagonist, high concentrations of any small molecule inhibitor can lead to off-target effects and subsequent cytotoxicity.[1][2][3] There is limited publicly available data specifically detailing the cytotoxic profile of this compound at high concentrations. Observed cytotoxicity could be due to several factors, including:
-
Off-target kinase inhibition: Many small molecule inhibitors can interact with unintended kinases or other proteins at high concentrations, leading to cellular toxicity.[2][3]
-
Disruption of essential cellular pathways: Off-target binding can interfere with critical signaling pathways necessary for cell survival.[4]
-
Compound precipitation: At high concentrations, this compound may precipitate out of solution, causing physical stress to the cells.
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your specific cell line.
We recommend performing a dose-response curve to determine the concentration at which toxicity occurs and comparing this to the concentration required for on-target CCR9 inhibition.[1]
Q2: What is the recommended concentration range for using this compound in in vitro experiments?
A2: The effective concentration of this compound for CCR9 antagonism is in the low nanomolar range. For example, it has been shown to inhibit CCL25-induced calcium mobilization with an IC50 of 6.3 nM.[5] We recommend starting with a concentration range that brackets this IC50 value (e.g., 1 nM - 1 µM) to determine the optimal concentration for your specific cell system and assay. It is crucial to establish the lowest effective concentration that achieves the desired on-target effect to minimize the risk of off-target cytotoxicity.[4]
Q3: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in data interpretation. Here are some strategies:
-
Use a structurally unrelated CCR9 antagonist: If a different CCR9 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.[1]
-
Genetic knockdown or knockout of CCR9: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate CCR9 expression. If this compound still induces cytotoxicity in the absence of its target, the effect is likely off-target.[4]
-
Rescue experiment: If the cytotoxicity is on-target, it might be reversible by adding an excess of the natural ligand, CCL25.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to CCR9 in intact cells.[4]
Troubleshooting Guides
Guide 1: High Background or Inconsistent Results in Cytotoxicity Assays
If you are encountering high background or variability in your cytotoxicity assays with this compound, consider the following troubleshooting steps:
| Potential Issue | Recommended Solution |
| Compound Precipitation | Visually inspect the wells under a microscope for any precipitate. Improve solubility by optimizing the solvent and ensuring it is fully dissolved before adding to the culture medium. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistent cell distribution. Determine the optimal cell seeding density for your specific cell line and assay duration. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run a cell-free control with this compound and the assay reagents to check for direct interactions. |
Guide 2: Unexpectedly High Cell Viability at High Concentrations
In some cases, a bell-shaped dose-response curve may be observed, where cytotoxicity decreases at very high concentrations.
| Potential Cause | Explanation & Solution |
| Compound Solubility Issues | At very high concentrations, the compound may precipitate, reducing its effective concentration in solution. Solution: Check for precipitation and consider using a different solvent or formulation. |
| Off-Target Pro-Survival Effects | The compound might inhibit an off-target protein that is involved in a pro-apoptotic pathway, leading to a net increase in cell survival at concentrations where this off-target effect dominates. Solution: Investigate potential off-targets using kinase profiling or other screening methods. |
| Assay Artifact | The compound may interfere with the assay readout at high concentrations. Solution: Use an orthogonal cytotoxicity assay based on a different principle to confirm the results. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[9][10][11]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Cell Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Simplified CCR9 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Long-term stability of MLN3126 stock solutions
Welcome to the technical support center for MLN3126, a potent and selective CCR9 antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions and long-term stability of this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is an antagonist of the C-C chemokine receptor 9 (CCR9). It functions by blocking the interaction between CCR9 and its ligand, C-C motif chemokine ligand 25 (CCL25). This interaction is crucial for the migration of T cells to the gut, and by inhibiting it, this compound can reduce inflammatory responses in conditions like inflammatory bowel disease (IBD).
Data Presentation: Stability of this compound Stock Solutions
While specific quantitative degradation data over time is not publicly available, the following table summarizes the recommended storage conditions for maintaining the stability of this compound stock solutions as provided by suppliers. To obtain precise quantitative data on stability for your specific experimental conditions, a stability-indicating HPLC method, as detailed in the experimental protocols section, should be performed.
| Storage Temperature | Duration | Recommended Solvent | Expected Stability |
| -80°C | 6 months | DMSO | High |
| -20°C | 1 month | DMSO | High |
| 4°C | Short-term (days) | DMSO | Moderate (use with caution) |
| Room Temperature | Not Recommended | DMSO | Low |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
This compound blocks the binding of CCL25 to CCR9, inhibiting T-cell migration.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound is 446.9 g/mol .
-
Volume (L) = (Mass (g) / 446.9 g/mol ) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Cell-Based Chemotaxis Assay Using this compound
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the chemotaxis of CCR9-expressing cells towards CCL25.
Workflow for a cell-based chemotaxis assay to evaluate this compound efficacy.
Materials:
-
CCR9-expressing cells (e.g., Jurkat cells, primary T-cells)
-
Recombinant human or mouse CCL25
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., RPMI 1640) with low serum (e.g., 0.5% BSA)
-
Transwell migration plates (e.g., 5 µm pore size)
-
Cell viability assay reagent (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation: Culture CCR9-expressing cells to a sufficient density. On the day of the assay, resuspend the cells in low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in the low-serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Chemoattractant Preparation: Prepare a solution of CCL25 in the low-serum medium at a concentration known to induce chemotaxis (typically in the nM range).
-
Pre-incubation: In a separate plate, pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: Add the CCL25 solution to the lower chambers of the Transwell plate. Add low-serum medium without CCL25 to the negative control wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chambers of the Transwell plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent like Calcein-AM and a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in aqueous solution/cell culture medium | - The concentration of this compound exceeds its solubility in the aqueous buffer. - The final DMSO concentration is too low to maintain solubility. | - Ensure the final concentration of this compound is within a soluble range for your assay conditions. - Maintain a consistent final DMSO concentration across all experimental conditions, typically not exceeding 0.5%. If solubility issues persist, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%). |
| Inconsistent or no inhibition of chemotaxis | - Degraded this compound stock solution due to improper storage or multiple freeze-thaw cycles. - Suboptimal concentration of CCL25 used, leading to a weak chemotactic response. - Incorrect cell density. | - Prepare a fresh stock solution of this compound and aliquot it for single use. - Perform a dose-response curve for CCL25 to determine the optimal concentration for your cell type. - Optimize the cell seeding density for the chemotaxis assay. |
| High background in chemotaxis assay (high migration in negative control) | - Cells are overly motile or the assay duration is too long. - The low-serum medium still contains chemoattractants. | - Reduce the incubation time for the migration assay. - Ensure the use of a serum-free or very low-serum medium (e.g., 0.1% BSA). Wash cells with serum-free medium before the assay. |
| Cell death observed after treatment with this compound | - The concentration of this compound is too high, leading to cytotoxicity. - The final DMSO concentration is toxic to the cells. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and use concentrations below this threshold. - Ensure the final DMSO concentration is not toxic to your specific cell line (typically ≤ 0.5%). |
References
Validation & Comparative
A Head-to-Head Battle in Inflammatory Bowel Disease Models: MLN3126 Versus Other CCR9 Antagonists
A Comparative Analysis of Preclinical Efficacy and Mechanisms
The chemokine receptor CCR9 has emerged as a promising therapeutic target for inflammatory bowel disease (IBD), playing a crucial role in the migration of pathogenic T cells to the inflamed gut. This guide provides a detailed comparison of MLN3126, a potent and selective CCR9 antagonist, with other key CCR9 antagonists, primarily vercirnon (also known as CCX282-B or GSK-1605786), based on available preclinical data from IBD models. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development in the field.
In Vitro Potency: A Look at Molecular Interactions
The initial assessment of a drug candidate's potential lies in its ability to block the target receptor in a controlled in vitro environment. Both this compound and vercirnon have demonstrated potent antagonist activity at the CCR9 receptor.
| Compound | Assay | Species | IC50 (nM) | Reference |
| This compound | CCL25-induced Ca2+ mobilization | Human CCR9 transfected cells | 1.8 | [1] |
| CCL25-induced chemotaxis | Mouse thymocytes | 6.3 | [1] | |
| Vercirnon (CCX282-B) | CCL25-induced Ca2+ mobilization | Human MOLT-4 cells | 5.4 | [2] |
| CCL25-directed chemotaxis | Human MOLT-4 cells | 3.4 | [2] | |
| CCL25-directed chemotaxis | Human CCR9A transfected cells | 2.8 | [2] | |
| CCL25-directed chemotaxis | Human CCR9B transfected cells | 2.6 | [2] | |
| CCL25-directed chemotaxis (in 100% human serum) | Human MOLT-4 cells | 33 | [2] |
Vercirnon has been extensively characterized in vitro, showing potent inhibition of both splice variants of human CCR9 and maintaining activity in the presence of human serum, a critical factor for in vivo translation.[2] this compound also demonstrates low nanomolar potency in functional assays.[1]
Preclinical Efficacy in IBD Models: The In Vivo Showdown
The true test of a drug's potential comes from its performance in animal models that mimic human disease. Both this compound and vercirnon have been evaluated in distinct and relevant mouse models of IBD.
This compound in a T-Cell Mediated Colitis Model
This compound was assessed in a T-cell transfer model of colitis, a well-established model that recapitulates key features of human Crohn's disease. In this model, the transfer of naive T cells (CD4+CD45RBhigh) into immunodeficient mice induces a chronic, progressive colitis.[1][3]
Efficacy of this compound in T-Cell Transfer Colitis [1]
| Treatment Group | Diarrhea Score (Day 21) | Colon Weight (g, Day 21) | Total Histological Score (Day 21) |
| Vehicle | 2.8 ± 0.2 | 0.58 ± 0.04 | 7.9 ± 0.7 |
| This compound (0.25% in diet) | 1.9 ± 0.2 | 0.45 ± 0.03 | 5.1 ± 0.6 |
| This compound (0.5% in diet) | 1.6 ± 0.2 | 0.41 ± 0.02 | 4.0 ± 0.5 |
| Anti-TNF-α antibody | 1.3 ± 0.2 | 0.38 ± 0.02 | 3.1 ± 0.4 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Dietary administration of this compound resulted in a dose-dependent amelioration of colitis, significantly reducing diarrhea, colon weight (an indicator of inflammation and edema), and overall histological damage.[1] The efficacy of the higher dose of this compound was comparable to that of an anti-TNF-α antibody, a standard-of-care therapy for IBD.[1]
Vercirnon (CCX282-B) in the TNFΔARE Mouse Model
Vercirnon was evaluated in the TNFΔARE mouse model, which spontaneously develops a Crohn's-like ileitis due to dysregulated TNF-α production.[2] This model is particularly relevant for studying therapies targeting TNF-driven inflammation.
Efficacy of Vercirnon in the TNFΔARE Model [2]
| Treatment Group | Histological Score (12 weeks) | Percentage of Mice with Moderate/Severe Inflammation |
| Vehicle | Not reported | 80% |
| Vercirnon (10 mg/kg, s.c., b.i.d.) | Not reported | 40% |
| Vercirnon (50 mg/kg, s.c., b.i.d.) | Not reported | 30% |
Treatment with vercirnon from 2 to 12 weeks of age significantly reduced the incidence of moderate to severe intestinal inflammation in a dose-dependent manner.[2] At the 50 mg/kg dose, 70% of the mice were classified as having normal or mild inflammation, a substantial improvement over the vehicle-treated group where 80% of animals developed moderate to severe disease.[2]
Other CCR9 Antagonists in Development
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies involved, the following diagrams illustrate the CCR9 signaling pathway and a typical experimental workflow for evaluating CCR9 antagonists.
Caption: CCR9 signaling cascade upon CCL25 binding.
Caption: Workflow for preclinical CCR9 antagonist evaluation.
Experimental Protocols
T-Cell Mediated Colitis Model (for this compound)
-
Animals: Male CB-17 SCID mice were used as recipients, and male BALB/cAJcl mice served as T-cell donors.[1]
-
Induction of Colitis: CD4+ T cells were isolated from the spleens of BALB/c mice. Naive CD4+CD45RBhigh T cells (2 x 10^5 cells/mouse) were then injected intravenously into the SCID mice.[1]
-
Drug Administration: this compound was mixed into the rodent diet at concentrations of 0.25% and 0.5% (w/w) and provided ad libitum from the day of T-cell transfer for 21 days. The vehicle group received the standard diet. An anti-TNF-α antibody (InVivoMAb anti-mouse TNF-α) was administered intraperitoneally at 0.25 mg/mouse twice a week as a positive control.[1]
-
Efficacy Assessment:
-
Diarrhea Score: Stool consistency was scored daily on a scale of 1 to 4 (1=normal, 2=pasty and formed, 3=pasty and unformed, 4=diarrhea).[5]
-
Colon Weight: At day 21, the entire colon was excised, and its wet weight was measured.[1]
-
Histology: The distal colon was fixed, sectioned, and stained with hematoxylin and eosin. Histological scoring was performed based on the severity of inflammation, extent of injury, and crypt damage.[1]
-
TNFΔARE Mouse Model (for Vercirnon)
-
Animals: TNFΔARE mice, which have a deletion in the AU-rich element of the TNF-α 3'-untranslated region, were used.[2]
-
Model Characteristics: These mice spontaneously develop chronic inflammation, primarily in the terminal ileum, starting from around 6-8 weeks of age.[2]
-
Drug Administration: Vercirnon (CCX282-B) was administered subcutaneously twice daily at doses of 10 and 50 mg/kg, starting from 2 weeks of age and continuing until 12 weeks of age. The vehicle group received the formulation excipient.[2]
-
Efficacy Assessment:
-
Histology: At 12 weeks of age, the ileum was collected, fixed, sectioned, and stained with hematoxylin and eosin. The severity of inflammation was scored by a pathologist blinded to the treatment groups based on the degree of cellular infiltration and tissue damage.[2]
-
Conclusion
Both this compound and vercirnon have demonstrated significant efficacy in preclinical models of IBD, validating CCR9 as a therapeutic target. This compound showed a dose-dependent reduction in colitis severity in a T-cell driven model, with efficacy comparable to a clinically relevant anti-TNF-α antibody.[1] Vercirnon effectively prevented the development of severe ileitis in a TNF-driven model of Crohn's-like disease.[2]
The choice of preclinical model highlights different aspects of IBD pathogenesis. The T-cell transfer model emphasizes the role of adaptive immunity in initiating and perpetuating chronic inflammation, while the TNFΔARE model focuses on the consequences of excessive pro-inflammatory cytokine production. The robust efficacy of CCR9 antagonists in both models suggests their potential to intervene at a critical step in the inflammatory cascade – the recruitment of pathogenic immune cells to the gut.
While the clinical development of vercirnon did not ultimately lead to its approval, the preclinical data for both vercirnon and this compound provide a strong rationale for the continued exploration of CCR9 antagonism for the treatment of IBD. Future research may focus on identifying patient populations most likely to respond to this therapeutic strategy and exploring the potential of next-generation CCR9 antagonists with optimized pharmacological properties.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Orally Bioavailable Chemokine Receptor 9 (CCR9) Antagonists; Possible Agents for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of MLN3126 and Vedolizumab in Inflammatory Bowel Disease
This guide provides a detailed comparison of the efficacy of MLN3126 and vedolizumab, two therapeutic agents with distinct mechanisms of action for the treatment of inflammatory bowel disease (IBD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Mechanism of Action
This compound is an orally active, small molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] CCR9 is a key receptor involved in the trafficking of T cells to the gut mucosa through its interaction with its ligand, C-C motif chemokine ligand 25 (CCL25).[2] By blocking this interaction, this compound aims to reduce the accumulation of inflammatory T cells in the intestines.[2]
Vedolizumab , in contrast, is a humanized monoclonal antibody that targets the α4β7 integrin.[3][4][5] This integrin is expressed on the surface of a subset of T lymphocytes that home to the gastrointestinal tract.[4] Vedolizumab specifically inhibits the binding of α4β7 integrin to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of gut blood vessels.[5][6] This blockade prevents the transmigration of these inflammatory T cells from the bloodstream into the intestinal tissue.[7][8]
Preclinical and Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and vedolizumab have not been published. Therefore, this comparison is based on available data from preclinical studies for this compound and extensive clinical trial data for vedolizumab.
This compound: Preclinical Efficacy in a Mouse Model of Colitis
The efficacy of this compound has been evaluated in a T-cell mediated mouse model of colitis.[2] In this model, dietary administration of this compound resulted in a dose-dependent amelioration of colitis.[2]
Table 1: Preclinical Efficacy of this compound in a Mouse Colitis Model
| Endpoint | Vehicle Control | This compound (0.05% w/w) | This compound (0.25% w/w) | This compound (1% w/w) |
| Change in Body Weight | Loss | Attenuated Loss | Attenuated Loss | Attenuated Loss |
| Colon Weight/Length Ratio | Increased | Reduced | Reduced | Reduced |
| Histological Score | Severe Inflammation | Reduced Inflammation | Reduced Inflammation | Reduced Inflammation |
| Colonic IFN-γ Levels | Elevated | Decreased | Decreased | Decreased |
Source: Igaki K, et al. Int Immunopharmacol. 2018.[2]
Vedolizumab: Clinical Efficacy in Ulcerative Colitis and Crohn's Disease
Vedolizumab has demonstrated efficacy in numerous clinical trials for both ulcerative colitis (UC) and Crohn's disease (CD). The pivotal GEMINI I (UC) and GEMINI II (CD) trials established its superiority over placebo for inducing and maintaining clinical remission.[9][10]
Table 2: Clinical Efficacy of Vedolizumab in Ulcerative Colitis (GEMINI I)
| Outcome (Week 52) | Vedolizumab (every 8 weeks) | Placebo |
| Clinical Remission | 41.8% | 15.9% |
| Mucosal Healing | 51.6% | 20.5% |
| Durable Clinical Remission | 20.5% | 7.7% |
Source: Feagan BG, et al. N Engl J Med. 2013.
Table 3: Clinical Efficacy of Vedolizumab in Crohn's Disease (GEMINI II)
| Outcome (Week 52) | Vedolizumab (every 8 weeks) | Placebo |
| Clinical Remission | 39.0% | 21.6% |
| Corticosteroid-Free Remission | 31.7% | 19.8% |
| Durable Clinical Remission | 24.1% | 12.1% |
Source: Sandborn WJ, et al. N Engl J Med. 2013.
A head-to-head trial (VARSITY) also showed that vedolizumab was superior to adalimumab in achieving clinical remission and mucosal healing in patients with moderately to severely active ulcerative colitis.[6]
Experimental Protocols
This compound: T-cell Mediated Mouse Colitis Model
The in vivo efficacy of this compound was assessed in an activated T-cell transfer model of colitis in mice.[2]
-
Induction of Colitis: Severe combined immunodeficient (SCID) mice were injected with CD4+CD45RBhigh T cells from the spleens of healthy donor mice to induce colitis.
-
Treatment Administration: this compound was administered orally as a dietary admixture at different concentrations (0.05%, 0.25%, and 1% w/w).[2]
-
Efficacy Assessment: The primary endpoints included changes in body weight, colon weight-to-length ratio, and histological assessment of colonic inflammation.[2] Colonic levels of pro-inflammatory cytokines such as IFN-γ were also measured.[2]
Vedolizumab: GEMINI Clinical Trial Program
The GEMINI program consisted of randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of vedolizumab in patients with moderately to severely active UC (GEMINI I) and CD (GEMINI II).[9][10]
-
Patient Population: Adult patients with a confirmed diagnosis of moderately to severely active UC or CD who had failed at least one conventional therapy.
-
Induction Therapy: Patients were randomized to receive intravenous infusions of either 300 mg of vedolizumab or placebo at weeks 0 and 2.
-
Maintenance Therapy: Patients who responded to induction therapy were then re-randomized to receive vedolizumab (300 mg every 4 or 8 weeks) or placebo for up to 52 weeks.
-
Efficacy Endpoints: The primary endpoints were clinical remission at week 6 (induction) and week 52 (maintenance). Key secondary endpoints included clinical response, mucosal healing, and corticosteroid-free remission.
Signaling Pathway and Experimental Workflow Diagrams
Summary and Conclusion
This compound and vedolizumab represent two distinct therapeutic strategies for IBD, targeting different aspects of leukocyte trafficking to the gut. This compound, a CCR9 antagonist, has shown promise in preclinical models by inhibiting the chemotaxis of T cells into the intestinal mucosa.[2] Vedolizumab, an α4β7 integrin antibody, has well-established efficacy and safety in large-scale clinical trials, leading to its approval for the treatment of both UC and CD.[4][7]
The data presented in this guide highlights the different stages of development and the nature of the available evidence for each compound. While the preclinical results for this compound are encouraging, further clinical investigation is necessary to establish its efficacy and safety profile in IBD patients. Vedolizumab, on the other hand, is a proven therapeutic option with a robust body of clinical evidence supporting its use. The choice between these or other therapeutic agents will ultimately depend on a comprehensive evaluation of their respective clinical trial outcomes, safety profiles, and the specific needs of the patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. An Overview of the Mechanism of Action of the Monoclonal Antibody Vedolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Takeda reports positive Phase IIIb results for vedolizumab [clinicaltrialsarena.com]
- 7. Vedolizumab: A novel anti-integrin drug for treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Vedolizumab: Potential Mechanisms of Action for Reducing Pathological Inflammation in Inflammatory Bowel Diseases [frontiersin.org]
- 9. A product review of vedolizumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vedolizumab for inflammatory bowel disease: From randomized controlled trials to real-life evidence - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of MLN3126 and vercirnon (CCX282-B)
A detailed analysis of two investigational CCR9 antagonists, MLN3126 and vercirnon (CCX282-B), is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their mechanisms of action, preclinical and clinical data, and developmental statuses. Both compounds were developed to treat inflammatory bowel diseases (IBD), such as Crohn's disease, by targeting the migration of immune cells to the gut.
Mechanism of Action: Targeting the CCR9-CCL25 Axis
Both this compound and vercirnon are small molecule antagonists of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a key receptor involved in the trafficking of T cells to the intestine.[1] Its natural ligand, CCL25 (also known as TECK), is expressed in the small intestine and plays a crucial role in directing lymphocytes to this area.[2][3] In inflammatory bowel disease, this pathway is implicated in the excessive accumulation of immune cells in the gut, leading to chronic inflammation.[4]
By blocking the interaction between CCR9 and CCL25, both this compound and vercirnon aim to inhibit the migration of these inflammatory cells to the intestinal mucosa, thereby reducing inflammation.[1][2][3] Vercirnon has been shown to be a potent and selective antagonist of human CCR9, inhibiting CCR9-mediated calcium mobilization and chemotaxis.[5] It acts as an intracellular allosteric antagonist, binding to the intracellular side of the receptor and preventing G-protein coupling.[6] this compound has also demonstrated potent and selective CCR9 antagonist activity, inhibiting CCL25-induced calcium mobilization and chemotaxis of mouse primary thymocytes.[1][7]
Preclinical Data
Both molecules have undergone preclinical evaluation to determine their potency and selectivity. The following tables summarize the available in vitro and in vivo data.
In Vitro Activity
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | CCL25-induced Calcium Mobilization | Human CCR9 transfected cells | 6.3 nM | [7] |
| Biotinylated CCL25 Binding | CCR9 expressing cells | 14.2 nM | [7] | |
| Vercirnon (CCX282-B) | CCR9-mediated Ca²+ Mobilization | Molt-4 cells | 5.4 nM | [5] |
| CCR9-mediated Chemotaxis | Molt-4 cells | 3.4 nM | [5] | |
| Chemotaxis of primary CCR9-expressing cells | Primary CCR9-expressing cells | 6.8 nM | [5] | |
| Chemotaxis (CCR9A splice form) | --- | 2.8 nM | [8] | |
| Chemotaxis (CCR9B splice form) | --- | 2.6 nM | [8] |
In Vivo Animal Models
This compound was evaluated in a T-cell mediated mouse colitis model.[1] Dietary administration of this compound dose-dependently inhibited the progression of colitis.[1] Specifically, this compound treatment resulted in the amelioration of colitis by blocking the migration of T cells to the colon.[7] It also led to a decrease in the colonic level of IFN-γ, a pro-inflammatory cytokine.[7]
Vercirnon (CCX282-B) was tested in TNFΔARE mice, a model for Crohn's disease-like ileitis.[5] Inhibition of CCR9 with CCX282-B resulted in the normalization of Crohn's disease-like histopathology in these mice.[5]
Clinical Development
The clinical development pathways for this compound and vercirnon have been markedly different. Vercirnon progressed to Phase III clinical trials, while the clinical development of this compound is not extensively reported in the public domain.
Vercirnon (CCX282-B) Clinical Trials
Vercirnon underwent a comprehensive clinical trial program for the treatment of moderate-to-severe Crohn's disease.
-
Phase II Studies: Early clinical trials showed that vercirnon was more effective than placebo in inducing a clinical response and maintaining remission in patients with active Crohn's disease.[4][9] In one study, at week 12, 61% of patients receiving 500 mg of CCX282-B once daily achieved a clinical response, compared to 47% in the placebo group.[9] Furthermore, at the end of the 52-week maintenance period, 47% of subjects on CCX282-B were in remission, compared to 31% on placebo.[9]
-
Phase III Program (SHIELD): The Phase III program for vercirnon consisted of four studies (SHIELD-1, -2, -3, and -4).[10][11] However, the SHIELD-1 study, a randomized, double-blind, placebo-controlled trial, did not meet its primary endpoint of improvement in clinical response or the key secondary endpoint of clinical remission at 12 weeks.[10][12] The rates of clinical response were 27.6% for the once-daily and 27.2% for the twice-daily vercirnon groups, compared to 25.1% for placebo, with the differences not being statistically significant.[12] Following these results, the SHIELD program was terminated in 2013.[13]
Results from the SHIELD-4 trial, which was an active treatment induction study, showed that at week 12, a 100-point response on the Crohn's Disease Activity Index (CDAI) was observed in 56% and 69% of patients receiving 500 mg once-daily and twice-daily vercirnon, respectively.[14] Clinical remission was seen in 26% and 36% of patients in the respective treatment groups.[14]
This compound Clinical Trials
There is limited publicly available information regarding the clinical development of this compound. While preclinical studies suggested its potential as a treatment for IBD, no significant clinical trial data has been published.[15]
Experimental Protocols
Calcium Mobilization Assay
This assay is used to measure the ability of a compound to inhibit the intracellular calcium release triggered by the binding of a chemokine to its receptor.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Summary and Conclusion
Both this compound and vercirnon are potent and selective antagonists of CCR9, a chemokine receptor implicated in the pathogenesis of inflammatory bowel disease. Preclinical data for both compounds demonstrated their ability to block the CCR9/CCL25 pathway and reduce inflammation in animal models of colitis.
However, their clinical development trajectories diverged significantly. Vercirnon advanced to a large-scale Phase III clinical program but ultimately failed to demonstrate a statistically significant benefit over placebo in inducing clinical response in patients with moderate-to-severe Crohn's disease, leading to the discontinuation of its development. In contrast, there is a lack of publicly available clinical trial data for this compound, leaving its clinical efficacy and safety profile unevaluated in a large patient population.
The failure of vercirnon in Phase III highlights the challenges of translating promising preclinical findings and early-phase clinical results into late-stage clinical success. The reasons for this failure could be multifaceted, including the complexity of Crohn's disease pathophysiology, patient heterogeneity, and the specific properties of the drug. For this compound, without clinical data, a direct comparison of its potential therapeutic utility against vercirnon remains speculative. This head-to-head comparison underscores the rigorous and often unpredictable nature of drug development, particularly for complex inflammatory diseases.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsk.com [gsk.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
CCR9 Antagonists: A Comparative Guide for Drug Development Professionals
This guide provides a comparative analysis of clinical and preclinical data for C-C Chemokine Receptor 9 (CCR9) antagonists, with a focus on vercirnon (CCX282-B) and MLN3126. CCR9 is a key chemokine receptor that mediates the migration of T cells to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.[1][2][3] By blocking the interaction between CCR9 and its ligand, CCL25, these antagonists aim to reduce the inflammatory response in the gut.[1]
Performance Comparison of CCR9 Antagonists
The following tables summarize the available clinical trial data for vercirnon and preclinical data for this compound. While both compounds are potent and selective CCR9 antagonists, vercirnon has undergone more extensive clinical evaluation.
Table 1: Preclinical Profile of this compound
| Parameter | Result | Model System |
| Mechanism of Action | Potent and selective CCR9 antagonist. Inhibits CCL25-induced calcium mobilization and chemotaxis of T cells. | Human CCR9 transfected cells and mouse primary thymocytes |
| In Vitro Potency | Inhibited CCL25-induced calcium mobilization in human CCR9 transfected cells in a dose-dependent manner. | Human CCR9 transfected cells |
| In Vivo Efficacy | Dose-dependently inhibited the progression of colitis. Reduced INF-γ and IL-1ß levels, and colon damage. | T cell mediated mouse colitis model |
| Clinical Development | Phase I and Phase II trials initiated, but no results have been published. | Not Applicable |
Table 2: Clinical Trial Data for Vercirnon (CCX282-B) in Crohn's Disease
| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Findings |
| PROTECT-1 | II | 436 | Placebo, Vercirnon 250 mg QD, 250 mg BID, 500 mg QD | Clinical response (≥70-point drop in CDAI) at Week 8 | At Week 12, 61% of patients on 500 mg QD vercirnon achieved a clinical response vs. 47% on placebo (p=0.039).[4] In the maintenance phase, 47% of subjects on vercirnon were in remission at week 52 compared to 31% on placebo (p=0.012). |
| SHIELD-1 | III | 608 | Placebo, Vercirnon 500 mg QD, 500 mg BID | Clinical response (≥100-point drop in CDAI) at Week 12 | Did not meet primary endpoint. Clinical response rates were 25.1% (placebo), 27.6% (500 mg QD), and 27.2% (500 mg BID).[5] |
| SHIELD-4 | III | 253 | Vercirnon 500 mg QD, 500 mg BID | Evaluate two dose regimens for 12 weeks | At week 12, CDAI ≥100-point response was seen in 56% (QD) and 69% (BID) of subjects. Clinical remission (CDAI < 150) was observed in 26% (QD) and 36% (BID) of subjects.[6] |
Experimental Protocols
Vercirnon Phase III Induction Trial (SHIELD-1)
-
Objective: To assess the efficacy and safety of vercirnon as induction therapy in patients with moderately-to-severely active Crohn's disease.[5]
-
Study Design: A randomized, double-blind, placebo-controlled study.[7][8] Patients were randomized to receive placebo, vercirnon 500 mg once daily, or vercirnon 500 mg twice daily for 12 weeks.[5]
-
Patient Population: Adults with a Crohn's Disease Activity Index (CDAI) of 220-450, with evidence of active disease (endoscopically confirmed or elevated C-reactive protein and fecal calprotectin), who had failed corticosteroid or immunosuppressant therapy.[5]
-
Primary Endpoint: The proportion of patients achieving a clinical response, defined as a 100-point decrease in CDAI from baseline to week 12.[5][8]
-
Key Secondary Endpoint: Clinical remission (CDAI score less than 150 points) at 12 weeks.[8]
This compound Preclinical Efficacy Study
-
Objective: To evaluate the effect of this compound in a T cell mediated mouse model of colitis.[9]
-
Methodology:
-
Colitis was induced in mice via the transfer of activated T cells.[9]
-
This compound was administered through dietary intake to maintain sufficient plasma concentrations.[9]
-
The progression of colitis was compared to a vehicle control group.[9]
-
The efficacy of this compound was also compared to an anti-tumor necrosis factor (TNF)-α antibody.[9]
-
-
Endpoints:
-
Inhibition of colitis progression.[9]
-
Measurement of inflammatory markers such as IFN-γ.
-
Visualizing the Mechanism and Workflow
CCR9 Signaling Pathway
The binding of the chemokine CCL25 to the CCR9 receptor on T cells initiates a signaling cascade that leads to cell migration towards the source of CCL25 in the small intestine. This process is central to the inflammatory response in IBD.
Caption: CCR9 signaling pathway upon CCL25 binding and its inhibition by antagonists.
Experimental Workflow for Evaluating CCR9 Antagonists
The development and evaluation of CCR9 antagonists typically follow a structured workflow, from initial screening to clinical trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biarylsulfonamide CCR9 inhibitors for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR9 and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. GSK phase III SHIELD-1 study of vercirnon to treat Crohn’s disease fails to meet primary endpoint [pharmabiz.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of MLN3126's Effects in Different Lab Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for MLN3126, a CCR9 antagonist, to assess the potential reproducibility of its effects. Due to the limited publicly available data from multiple lab settings, this guide focuses on a detailed examination of the primary study reporting the efficacy of this compound and compares its reported effects with another CCR9 antagonist, vercirnon (CCX282-B), to provide a broader context for its potential performance.
Introduction to this compound and CCR9 Antagonism
This compound is an orally available small molecule antagonist of the C-C chemokine receptor 9 (CCR9).[1] CCR9, in conjunction with its ligand CCL25, plays a crucial role in the migration of T cells to the intestinal mucosa.[1] This pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD), making CCR9 a therapeutic target.[1] By blocking the CCR9/CCL25 interaction, this compound aims to reduce the infiltration of inflammatory cells into the gut, thereby ameliorating colitis.[1]
Comparative Preclinical Efficacy
This section compares the reported preclinical efficacy of this compound in a T cell transfer model of colitis with vercirnon, another well-characterized CCR9 antagonist, in a TNFΔARE mouse model of ileitis. While the models differ, they both represent immune-mediated intestinal inflammation.
Table 1: Comparison of In Vivo Efficacy of CCR9 Antagonists in Mouse Models of Colitis
| Parameter | This compound (T cell transfer colitis model) | Vercirnon (CCX282-B) (TNFΔARE mouse model) |
| Dose Range | 0.05%, 0.25%, 1% (w/w) in diet | 10 and 50 mg/kg, twice daily |
| Effect on Disease Activity | Dose-dependent inhibition of colitis progression (Specific quantitative data on disease activity index not available in the abstract) | At 50 mg/kg, 0% of mice had severe/very severe inflammation compared to 60% in the vehicle group. |
| Histological Improvements | Reduced crypt atrophy and inflammation.[2] | Normalization of Crohn's disease-like histopathology. |
| Effect on Inflammatory Markers | Reduced IFN-γ and IL-1β in the colon.[2] | (Data on specific cytokine reduction not available in the abstract) |
| Reference | Igaki et al., 2018[1] | Walters et al., 2010 |
Note: Direct comparison of potency is challenging due to different experimental models, dosing regimens, and readout parameters. The lack of publicly available, detailed quantitative data from the primary this compound study limits a direct statistical comparison.
Experimental Protocols
T cell Transfer Model of Colitis (for this compound)
This model is a widely used method to induce chronic colitis that mimics key aspects of human IBD.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used as recipients. These mice lack functional T and B cells.
-
T cell Isolation: A specific subset of T cells (CD4+ CD45RBhigh) are isolated from the spleens of healthy donor mice. This population consists mainly of naive T cells.
-
T cell Transfer: The isolated CD4+ CD45RBhigh T cells are injected intraperitoneally into the SCID recipient mice.
-
Disease Induction: The transferred naive T cells expand and differentiate into pathogenic effector T cells in the lymphopenic environment of the SCID mice, leading to the development of colitis over several weeks.
-
Treatment: this compound is administered through a formulated diet at different concentrations.
-
Readouts: Disease progression is monitored by body weight loss, stool consistency, and histological analysis of the colon. Inflammatory markers such as cytokines are measured in the colonic tissue.
TNFΔARE Mouse Model (for Vercirnon)
This is a genetic mouse model that spontaneously develops Crohn's-like ileitis due to the overexpression of tumor necrosis factor (TNF).
-
Animal Model: TNFΔARE mice, which have a deletion in the AU-rich element of the TNF gene, leading to increased TNF mRNA stability and protein expression.
-
Disease Development: These mice spontaneously develop chronic inflammation in the terminal ileum starting at 4-6 weeks of age.
-
Treatment: Vercirnon is administered orally, typically twice a day.
-
Readouts: The severity of ileitis is assessed by histological scoring of the terminal ileum.
Signaling Pathways and Experimental Workflow
CCR9 Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9 on the surface of T cells initiates a signaling cascade that leads to cell migration and activation.
Caption: CCR9 signaling pathway initiated by CCL25 binding.
Experimental Workflow: T cell Transfer Colitis Model
The following diagram illustrates the key steps in the T cell transfer model of colitis used to evaluate this compound.
Caption: Workflow of the T cell transfer model for colitis.
Discussion on Reproducibility
The study by Igaki et al. (2018) provides the primary evidence for the efficacy of this compound in a preclinical model of colitis.[1] The reported dose-dependent amelioration of colitis, supported by histological and inflammatory marker data, suggests a clear biological effect.[2] However, without independent replication of these findings in other laboratories or in different preclinical models, the broader reproducibility of this compound's effects remains to be established.
Factors that can influence the reproducibility of in vivo studies include:
-
Animal models: Subtle differences in the gut microbiota and genetic background of the mouse strains can impact the severity and kinetics of colitis development.
-
Experimental procedures: Variations in T cell isolation and injection techniques, as well as the scoring of disease activity and histology, can introduce variability.
-
Drug formulation and administration: The preparation and stability of this compound in the diet, as well as the food intake of the animals, can affect drug exposure.
The comparison with vercirnon, which has been studied more extensively in different preclinical models and has progressed to clinical trials, provides a benchmark for the potential of CCR9 antagonists. While vercirnon showed promise in early clinical trials, it ultimately failed to meet its primary endpoint in a Phase 3 study for Crohn's disease. This highlights the challenges in translating preclinical efficacy to clinical success for this class of compounds.
Conclusion
This compound has demonstrated promising preclinical efficacy in a T cell transfer model of colitis. The reported mechanism of action, through the antagonism of CCR9, is well-founded in the context of IBD pathogenesis. However, to build a stronger case for its clinical development and to ensure the reproducibility of its effects, further studies are warranted. These should include independent validation of its efficacy in multiple preclinical models of IBD by different research groups. Such studies would provide a more robust understanding of its therapeutic potential and the consistency of its biological effects in various experimental settings.
References
Independent Validation of MLN3126's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of MLN3126, a CCR9 antagonist, with alternative therapies for inflammatory bowel disease (IBD). The information presented is based on publicly available preclinical and clinical data to support independent validation and inform future research and development.
Executive Summary
This compound is a potent and selective antagonist of the chemokine receptor CCR9, which plays a crucial role in the migration of T cells to the gastrointestinal tract. By blocking the interaction between CCR9 and its ligand, CCL25, this compound has demonstrated the potential to ameliorate intestinal inflammation. Preclinical studies have shown its efficacy in a T cell-mediated mouse model of colitis. However, the results of its Phase 2 clinical trial in Crohn's disease have not been publicly disclosed. This guide compares the available data for this compound with other therapeutic agents that have different mechanisms of action: vercirnon, another CCR9 antagonist; cenicriviroc, a dual CCR2/CCR5 antagonist; and larazotide acetate, a tight junction regulator.
Comparative Analysis of Therapeutic Agents
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the preclinical data were generated in different experimental models of colitis, which may affect direct comparability.
Preclinical Efficacy Data
| Compound | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | CCR9 Antagonist | T cell transfer model of colitis (mice) | Inhibition of colitis progression | Dose-dependently inhibited the increase in colitis score. At 1% in diet, significantly reduced colitis score compared to vehicle. Reduced colonic IFN-γ levels. | [1] |
| Vercirnon | CCR9 Antagonist | TNF-ΔARE mouse model of ileitis | Reduction of intestinal inflammation | Successfully used in the model to reduce inflammation. | [2] |
| Cenicriviroc | CCR2/CCR5 Antagonist | DSS-induced acute colitis (mice) | Reduction in Disease Activity Index (DAI) and serum TNFα | Significantly reduced DAI scores and serum TNFα levels (P < 0.05). Attenuated colonic inflammation. | [3] |
| Larazotide Acetate | Tight Junction Regulator | IL-10 Gene-Deficient Mouse Model | Reduction of intestinal permeability and inflammation | Reduced small intestinal permeability and attenuated colonic inflammation (reduced TNFα secretion and myeloperoxidase content). | [4] |
Clinical Trial Outcomes
| Compound | Indication | Phase | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Crohn's Disease | Phase 2 (NCT00540657) | Not Published | Results not published. | [5] |
| Vercirnon | Crohn's Disease | Phase 3 (SHIELD-1) | Clinical Response (≥100-point decrease in CDAI) | No significant difference vs. placebo. 500mg QD: 27.6%; 500mg BID: 27.2%; Placebo: 25.1%. | [6][7] |
| Cenicriviroc | Nonalcoholic Steatohepatitis (NASH) | Phase 2b (CENTAUR) | Improvement in fibrosis without worsening of NASH | Twice as many subjects achieved improvement in fibrosis compared to placebo. | [8] |
| Larazotide Acetate | Celiac Disease | Phase 2b (NCT01396213) | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | 0.5mg dose met primary endpoint (p=0.022 vs placebo). 26% decrease in symptomatic days (p=0.017). | [9][10][11] |
Experimental Protocols
T Cell Transfer Model of Colitis
This model is instrumental in studying T cell-mediated intestinal inflammation, a key feature of IBD.
Principle: Naive T cells (CD4+CD45RBhigh) from healthy donor mice are isolated and transferred into immunodeficient recipient mice (e.g., RAG knockout). These T cells, lacking regulation, become activated by commensal gut bacteria and induce a chronic, progressive inflammation in the colon that mimics human IBD.
Detailed Methodology:
-
Donor Mice: Spleens are harvested from healthy wild-type mice (e.g., C57BL/6).
-
T Cell Isolation: A single-cell suspension is prepared from the spleens. CD4+ T cells are enriched using magnetic-activated cell sorting (MACS).
-
Flow Cytometry Sorting: The enriched CD4+ T cells are stained with fluorescently labeled antibodies against CD4 and CD45RB. Naive T cells (CD4+CD45RBhigh) are then isolated using fluorescence-activated cell sorting (FACS).
-
Cell Transfer: A specific number of sorted naive T cells (typically 0.5 x 10^6 cells) are injected intraperitoneally into immunodeficient recipient mice.
-
Monitoring: Mice are monitored for signs of colitis, including weight loss, diarrhea, and hunched posture, typically over a period of 5-8 weeks.
-
Endpoint Analysis: At the end of the study, colons are collected for histological analysis to assess the degree of inflammation, cellular infiltration, and tissue damage. Cytokine levels in the colon and mesenteric lymph nodes are also often measured.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a CCR9 antagonist.
Experimental Workflow for T Cell Transfer Colitis Model
Caption: Workflow for the T cell transfer model of colitis.
Logical Relationship of Therapeutic Intervention
Caption: Therapeutic targets of this compound and comparator drugs in IBD.
References
- 1. This compound, an antagonist of the chemokine receptor CCR9, ameliorates inflammation in a T cell mediated mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gsk.com [gsk.com]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 11. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of MLN3126
Immediate Safety Notice: Before proceeding with any disposal method, it is imperative to consult the official Safety Data Sheet (SDS) for MLN3126 provided by the manufacturer. This document contains specific hazard information and disposal guidelines. Additionally, all disposal activities must be performed in strict accordance with the protocols established by your institution's Environmental Health and Safety (EHS) department. The following information provides general guidance for the disposal of laboratory chemical waste and should be adapted to meet institutional and regulatory requirements.
This compound should be treated as a hazardous chemical waste unless explicitly classified as non-hazardous by your EHS department. Improper disposal can pose risks to personnel and the environment. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash without explicit EHS approval.[1][2][3]
General Disposal Protocol for Laboratory Chemicals
This protocol outlines the standard operating procedure for managing and disposing of chemical waste like this compound in a research setting.
1. Waste Identification and Segregation:
-
Treat all unused this compound, contaminated materials (e.g., gloves, pipette tips, vials), and solutions containing the compound as hazardous waste.
-
Segregate this compound waste from other waste streams (e.g., biological, radioactive, non-hazardous) to prevent dangerous reactions.[1]
-
Store incompatible waste types separately. For example, acids should be kept separate from bases, and oxidizing agents away from organic compounds.[4]
2. Waste Collection and Containerization:
-
Collect waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Use a suitable, leak-proof container that is chemically compatible with this compound. The original container is often a good choice if it can be securely sealed.[1]
-
Ensure the container has a secure screw cap and is kept closed at all times, except when adding waste.[1][4]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4]
3. Labeling of Waste Containers:
-
Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][5]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) of the contents (e.g., "this compound," "Methanol contaminated with this compound"). Avoid using abbreviations or chemical formulas.[1][4]
-
The approximate concentration or percentage of each component.[1]
-
The associated hazards (e.g., flammable, toxic, corrosive).[4]
-
4. Storage and Pickup:
-
Store the sealed and labeled waste container in the SAA, away from incompatible materials. For liquid waste, secondary containment (such as a plastic tub) is required.[1]
-
Schedule a waste pickup with your institution's EHS department as soon as the container is full.[1] In many institutions, full containers must be removed from the lab within three days.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]
Waste Management Summary
| Parameter | Guideline | Citation |
| Waste Classification | Treat as Hazardous Waste unless confirmed otherwise by EHS. | [2] |
| Container Type | Chemically compatible, leak-proof, with a secure screw cap. | [1][4] |
| Primary Label | "Hazardous Waste" | [4] |
| Label Contents | Full chemical names, concentrations, hazard warnings, fill date. | [1][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at the point of generation. | [4][5] |
| Storage Practice | Keep containers closed. Use secondary containment for liquids. | [1] |
| Disposal Method | Arrange for pickup by the institution's licensed waste disposal service. | [6] |
| Forbidden Actions | Do not dispose of in sinks or regular trash. Do not evaporate in fume hoods. | [2][4] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the public domain. The standard and required procedure is to transfer the chemical waste to a licensed disposal service via your institution's EHS department. Attempting to neutralize or treat the chemical waste in the lab without a validated and EHS-approved protocol is not recommended and may be illegal.
Visual Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the proper disposal of this compound and other laboratory chemicals.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling MLN3126
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of MLN3126, a potent and selective CCR9 antagonist. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this document synthesizes general best practices for handling potent, non-antineoplastic research compounds with the limited available information for this compound. It is imperative to consult the compound-specific Safety Data Sheet provided by your supplier for definitive guidance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended:
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated safety goggles with side shields are required to protect against splashes. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a low-permeability material should be worn. |
| Disposable Gown | For procedures with a higher risk of contamination, a disposable gown worn over the lab coat is recommended. | |
| Respiratory Protection | Fume Hood | All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Respirator | If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for the safe handling of this compound at every stage.
Engineering Controls
-
Ventilation: All manipulations of this compound powder or solutions should be conducted in a certified chemical fume hood with proper airflow.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: To minimize the generation of airborne particles, weigh solid this compound in a fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. As indicated by supplier information, this compound can be dissolved in DMSO.[1]
-
Aliquotting: Once prepared, it is recommended to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles.[1]
-
General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect all disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and properly labeled waste container. Do not pour down the drain.
-
Empty Containers: "Empty" containers that held solid this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (for small, manageable spills):
-
Don appropriate PPE, including a respirator if necessary.
-
Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Dispose of all cleanup materials as hazardous waste.
-
Personal Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
